Enpatoran
Description
This compound is an orally bioavailable toll-like receptor type 7 and 8 (TLR 7/8) dual antagonist, with potential anti-inflammatory and immunomodulating activities. Upon oral administration, this compound binds to and inhibits the activity of TLR7 and 8, thereby inhibiting TLR7/8-mediated pathways. This may inhibit the production of pro-inflammatory cytokines, and block the activation of immune responses. TLR7 and 8, members of the TLR family, play fundamental roles in the activation of the innate immune system, myeloid cell responses and tumor antigen presentation.
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 5 investigational indications.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-[(3R,5S)-3-amino-5-(trifluoromethyl)piperidin-1-yl]quinoline-8-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N4/c17-16(18,19)11-6-12(21)9-23(8-11)14-4-3-10(7-20)15-13(14)2-1-5-22-15/h1-5,11-12H,6,8-9,21H2/t11-,12+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJXYHBKEQFQVES-NWDGAFQWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(CC1N)C2=C3C=CC=NC3=C(C=C2)C#N)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](CN(C[C@@H]1N)C2=C3C=CC=NC3=C(C=C2)C#N)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2101938-42-3 | |
| Record name | Enpatoran [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2101938423 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ENPATORAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7CZ390V26X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Enpatoran's Mechanism of Action in Lupus: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth examination of the mechanism of action of enpatoran, a first-in-class, orally administered, selective dual inhibitor of Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8), for the treatment of lupus. We will explore its molecular target, the signaling pathways it modulates, and the preclinical and clinical data that form the basis of its therapeutic rationale.
The Role of TLR7 and TLR8 in Lupus Pathogenesis
Systemic lupus erythematosus (SLE) and cutaneous lupus erythematosus (CLE) are autoimmune diseases characterized by the loss of tolerance to self-antigens, leading to chronic inflammation and potential organ damage.[1] A central pathogenic driver is the overproduction of Type I interferons (IFNs), creating a pro-inflammatory state often referred to as the "IFN signature".[2]
TLR7 and TLR8 are key components of the innate immune system, located within the endosomes of immune cells such as plasmacytoid dendritic cells (pDCs), B cells, monocytes, and neutrophils.[3][4] Their primary function is to detect single-stranded RNA (ssRNA) from invading viruses.[4][5] In lupus, this system becomes dysregulated. Self-derived ssRNA, present in immune complexes containing autoantibodies, is taken up by these cells, leading to aberrant and chronic activation of TLR7 and TLR8.[4] This activation is a critical upstream event that triggers the production of IFN-α and other pro-inflammatory cytokines like IL-6, fueling the autoimmune response.[4][6] Genetic studies have further solidified this link, identifying gain-of-function mutations in TLR7 associated with SLE.[7]
This compound's Core Mechanism: Dual Inhibition of TLR7/8 Signaling
This compound is a potent and selective small molecule that binds to and inhibits both TLR7 and TLR8.[6][8] By targeting these receptors, this compound blocks the initial trigger of a key inflammatory cascade. The inhibition prevents the recruitment of the adaptor protein MyD88 and the subsequent activation of interleukin receptor-associated kinases (IRAKs). This blockade effectively halts two major downstream signaling arms:
-
Interferon Regulatory Factor 7 (IRF7) activation , which is responsible for the transcription and production of Type I IFNs.[4]
-
Nuclear Factor-kappa B (NF-κB) activation , which drives the expression of numerous pro-inflammatory cytokines, including IL-6.[4]
This compound's action is highly specific, with studies showing it is inactive against other Toll-like receptors such as TLR3, TLR4, and TLR9.[9] This targeted approach aims to quell the specific autoimmune-driving pathway while potentially preserving other aspects of the immune response.
References
- 1. Merck Presents Results on Efficacy and Safety of this compound in Systemic Lupus Erythematosus (SLE) at EULAR 2025 - AETOSWi... [aetoswire.com]
- 2. The Role of Interferon Gene Signature in Systemic Lupus Erythematosus | Lupus Foundation of America [lupus.org]
- 3. The TLR7/8 Inhibitor this compound Reverses Established Kidney Disease in the Interferon-Alpha-Accelerated NZB/W Mouse Model of Lupus - ACR Meeting Abstracts [acrabstracts.org]
- 4. immune-system-research.com [immune-system-research.com]
- 5. What TLR7 antagonists are in clinical trials currently? [synapse.patsnap.com]
- 6. This compound, a first-in-class, selective, orally administered toll-like receptor 7/8 inhibitor, in systemic and cutaneous lupus erythematosus: results from a randomised, placebo-controlled phase Ib study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phase II Trial of Lupus Treatment this compound Shows Promising Signs of Efficacy in those with Systemic Lupus Erythematosus | Lupus Foundation of America [lupus.org]
- 8. lupus.bmj.com [lupus.bmj.com]
- 9. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to M5049 (Enpatoran): A Dual Inhibitor of TLR7 and TLR8 Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of M5049 (Enpatoran), a novel, orally active, small-molecule dual antagonist of Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8). M5049 is under investigation as a potential therapeutic agent for autoimmune diseases such as systemic lupus erythematosus (SLE) and for conditions characterized by hyperinflammation, including severe COVID-19.[1][2] This document details the mechanism of action, quantitative data from preclinical and clinical studies, and detailed experimental protocols for key assays.
Core Mechanism of Action
M5049 is a quinoline-derivative that functions as a potent and selective inhibitor of both human TLR7 and TLR8, as well as mouse TLR7.[1][3] Toll-like receptors 7 and 8 are endosomal receptors that recognize single-stranded RNA (ssRNA), a pathogen-associated molecular pattern (PAMP) found in viruses, and endogenous RNA molecules.[4][5] Aberrant activation of TLR7 and TLR8 by self-RNA is implicated in the pathogenesis of autoimmune diseases like lupus.[4][5]
M5049 exerts its inhibitory effect by binding to and stabilizing the dimeric form of TLR8 in its inactive or resting state.[3][6] This stabilization prevents the conformational changes required for ligand binding and subsequent receptor activation, thereby blocking downstream signaling cascades.[4][6] A similar mechanism of action is proposed for its inhibition of TLR7.[3][6] By inhibiting TLR7 and TLR8, M5049 effectively blocks the activation of downstream signaling pathways, including the MyD88-dependent pathway, which leads to the activation of transcription factors NF-κB and IRF7.[1][3] This, in turn, inhibits the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and type I interferons (IFN-α).[1][7] M5049 has demonstrated selectivity for TLR7/8, with no significant activity against other endosomal TLRs like TLR3 and TLR9.[1][8]
Quantitative Data
The inhibitory activity of M5049 has been quantified in various in vitro and ex vivo assays. The following tables summarize key quantitative data.
| Assay System | Target | Ligand/Stimulus | Readout | IC50 (nM) | Reference(s) |
| HEK293 cells | Human TLR7 | R848 | NF-κB Reporter | 11.1 | [8][9][10] |
| HEK293 cells | Human TLR8 | R848 | NF-κB Reporter | 24.1 | [8][9][10] |
| Human PBMCs | TLR7/8 | R848 | IL-6 Production | 68.3 | [9] |
| Human PBMCs | TLR7/8 | Let7c RNA | IL-6 Production | 35-45 | [8] |
| Human PBMCs | TLR7/8 | Alu RNA | IL-6 Production | 35-45 | [8] |
| Human PBMCs | TLR7/8 | miR-122 | IL-6 Production | 35-45 | [8] |
| Human Whole Blood | TLR7/8 | R848 | IL-6 Production | 2.2 | [9] |
| Table 1: In Vitro Inhibitory Activity of M5049. |
| Biomarker | Dosing Regimen (in healthy volunteers) | IC50 (ng/mL) | IC90 (ng/mL) | Reference(s) |
| Ex vivo stimulated IL-6 secretion | Single and multiple doses up to 200 mg daily | - | 15.5 | [5][7] |
| Ex vivo stimulated IFN-α secretion | Single and multiple doses up to 200 mg daily | - | 22.1 | [5][7] |
| Table 2: Ex Vivo Pharmacodynamic Activity of M5049. |
Signaling Pathway Diagrams
The following diagrams illustrate the TLR7/8 signaling pathway and the mechanism of inhibition by M5049.
Caption: MyD88-dependent signaling pathway activated by TLR7/8.
Caption: M5049 stabilizes the inactive TLR7/8 dimer, blocking ligand binding.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
This assay is used to determine the potency of M5049 in inhibiting TLR7 and TLR8 signaling in a controlled cellular environment.
-
Cell Culture: HEK-Blue™ hTLR7 and hTLR8 cells (InvivoGen), which are engineered to express human TLR7 or TLR8 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter, are cultured in DMEM supplemented with 10% fetal bovine serum, L-glutamine, penicillin-streptomycin, and appropriate selection antibiotics.
-
Assay Preparation: Cells are harvested and resuspended in HEK-Blue™ Detection medium (InvivoGen) to a concentration of approximately 1.4 x 10^5 cells/mL.
-
Compound Treatment: M5049 is serially diluted to the desired concentrations. 20 µL of each dilution is added to the wells of a 96-well plate.
-
Cell Plating and Stimulation: 180 µL of the cell suspension is added to each well containing the compound. Cells are then stimulated with a TLR7/8 agonist, such as R848 (resiquimod), at a concentration that induces a submaximal response.
-
Incubation: The plate is incubated at 37°C in a 5% CO2 incubator for 16-24 hours.
-
Data Acquisition: The activity of secreted alkaline phosphatase is measured by reading the optical density at 620-655 nm using a spectrophotometer. The purple/blue color development is proportional to the NF-κB activation.
-
Data Analysis: IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation using appropriate software.
Caption: Workflow for the HEK-Blue™ TLR7/8 reporter gene assay.
This assay assesses the ability of M5049 to inhibit the production of inflammatory cytokines in primary human immune cells.
-
PBMC Isolation: PBMCs are isolated from whole blood from healthy donors using Ficoll-Paque density gradient centrifugation.
-
Cell Plating: Isolated PBMCs are resuspended in RPMI 1640 medium supplemented with 10% fetal bovine serum and plated in 96-well plates at a density of 2 x 10^5 cells per well.
-
Compound Pre-incubation: M5049 is added to the wells at various concentrations and pre-incubated with the cells for 1 hour at 37°C.
-
Stimulation: Cells are stimulated with a TLR7/8 agonist, such as R848 or a synthetic ssRNA ligand (e.g., Let7c, Alu RNA), to induce cytokine production.
-
Incubation: The plates are incubated for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: After incubation, the plates are centrifuged, and the cell-free supernatant is collected.
-
Cytokine Quantification: The concentration of IL-6 in the supernatant is quantified using a commercially available ELISA kit or a bead-based immunoassay (e.g., Luminex) according to the manufacturer's instructions.
-
Data Analysis: The percentage of inhibition of cytokine production is calculated for each M5049 concentration, and IC50 values are determined by non-linear regression analysis.
This in vivo model is used to evaluate the therapeutic efficacy of M5049 in a spontaneous model of systemic lupus erythematosus.
-
Animal Model: Male BXSB-Yaa mice, which spontaneously develop a severe lupus-like autoimmune disease, are used.[5][11] The Y-linked autoimmune accelerator (Yaa) gene in this strain leads to an exacerbated disease phenotype.[5][11][12]
-
Dosing: M5049 is formulated for oral administration. Treatment is initiated in mice at an age when disease is beginning to manifest (e.g., 8-10 weeks of age). M5049 is administered daily by oral gavage at various dose levels (e.g., 1, 3, 10 mg/kg). A vehicle control group receives the formulation without the active compound.
-
Monitoring of Disease Progression:
-
Proteinuria: Urine is collected weekly or bi-weekly to measure protein levels, a key indicator of kidney damage (nephritis).
-
Survival: The survival of the mice in each treatment group is monitored over the course of the study.
-
Autoantibodies: Serum samples are collected at specified time points to measure the levels of anti-dsDNA and other autoantibodies by ELISA.
-
-
Terminal Analysis: At the end of the study, mice are euthanized, and tissues (kidneys, spleen) are collected for histological analysis to assess the severity of nephritis and other pathological changes. Spleens may be weighed and analyzed for immune cell populations by flow cytometry.
-
Data Analysis: Statistical analysis is performed to compare the different treatment groups with the vehicle control group in terms of proteinuria, survival, autoantibody levels, and histological scores.
Conclusion
M5049 (this compound) is a promising dual TLR7/8 inhibitor with a well-defined mechanism of action and demonstrated potency in both in vitro and in vivo models of autoimmune disease. The data presented in this technical guide highlight its potential to modulate the innate immune response and control the inflammatory processes that drive diseases such as lupus. The detailed experimental protocols provide a foundation for further research and development of this and similar therapeutic agents. Continued clinical investigation will be crucial to fully elucidate the safety and efficacy of M5049 in patient populations.
References
- 1. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 2. [PDF] Discovery of M5049: A Novel Selective Toll-Like Receptor 7/8 Inhibitor for Treatment of Autoimmunity | Semantic Scholar [semanticscholar.org]
- 3. GraphViz Examples and Tutorial [graphs.grevian.org]
- 4. Discovery of M5049: A Novel Selective Toll-Like Receptor 7/8 Inhibitor for Treatment of Autoimmunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lessons from BXSB and related mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. invivogen.com [invivogen.com]
- 7. style | Graphviz [graphviz.org]
- 8. 021330 - BXSB-Yaa[+] Strain Details [jax.org]
- 9. This compound (M5049) | TLR7/8 inhibitor | Probechem Biochemicals [probechem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. BXSB congenic mice and lupus: how male mice are helping to unravel the secrets of a predominantly feminine disease [jax.org]
- 12. The role of the Yaa gene in lupus syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
Enpatoran's Role in Innate Immunity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Enpatoran (formerly M5049) is an investigational, orally administered, first-in-class small molecule designed as a potent and highly selective dual antagonist of Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8).[1][2][3] These endosomal receptors are key components of the innate immune system, recognizing single-stranded RNA (ssRNA) from viruses and endogenous nucleic acids.[4][5] Aberrant activation of TLR7 and TLR8 is implicated in the pathogenesis of autoimmune diseases, such as systemic lupus erythematosus (SLE) and cutaneous lupus erythematosus (CLE), by driving the overproduction of Type I interferons (IFN) and other pro-inflammatory cytokines.[4][6] this compound aims to modulate these pathological innate immune responses by blocking the signaling cascade at its origin, thereby reducing inflammation and autoantibody production.[7] This document provides a comprehensive overview of this compound's mechanism of action, a summary of key quantitative data, detailed experimental methodologies, and visualizations of the relevant biological pathways and workflows.
The Role of TLR7 and TLR8 in Innate Immunity
Toll-like receptors 7 and 8 are intracellular sensors that play a crucial role in detecting viral ssRNA and endogenous RNA-containing immune complexes.[5][8] Their activation triggers a signaling cascade that is central to both antiviral defense and, when dysregulated, autoimmune pathology.[4][8]
-
TLR7: Predominantly expressed in plasmacytoid dendritic cells (pDCs) and B cells, TLR7 activation is a primary driver of type I interferon (IFN-α) production through the interferon regulatory factor (IRF) pathway.[4][5]
-
TLR8: Mainly expressed in myeloid cells like monocytes, neutrophils, and myeloid dendritic cells, TLR8 activation preferentially stimulates the nuclear factor-kappa B (NF-κB) pathway, leading to the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNFα).[1][5]
In autoimmune diseases like lupus, self-derived nucleic acids can form immune complexes that are taken up by immune cells, gaining access to the endosomal compartments where they activate TLR7 and TLR8.[5] This chronic activation leads to a sustained inflammatory state, characterized by a high "interferon gene signature" (IFN-GS), which is associated with more severe disease.[9]
Mechanism of Action of this compound
This compound is a quinoline-derivative small molecule that functions as a competitive antagonist at the ligand-binding site of both TLR7 and TLR8.[8] Structural studies have shown that this compound binds to and stabilizes the human TLR8 dimer in its inactive, resting state.[8] This prevents the conformational changes required for activation by agonist ligands (e.g., ssRNA).[4][8] A similar inhibitory mechanism is proposed for TLR7.[8] By blocking receptor activation, this compound effectively inhibits the downstream signaling through both the MyD88-dependent NF-κB and IRF pathways.[4][8] This dual inhibition is hypothesized to provide superior efficacy in reducing inflammation and autoimmune activity compared to targeting either receptor alone.[1]
Signaling Pathway Inhibition
The following diagram illustrates the TLR7 and TLR8 signaling pathways and the point of inhibition by this compound.
Caption: this compound blocks TLR7/8 signaling at the receptor level in the endosome.
Quantitative Data Summary
This compound has demonstrated potent inhibition of TLR7 and TLR8 in a variety of preclinical and clinical settings.
Table 1: In Vitro Potency of this compound
| Assay System | Target/Ligand | Measured Endpoint | IC50 Value | Reference(s) |
| HEK293 Cells | Human TLR7 | NF-κB Reporter | 11.1 nM | [10][11] |
| HEK293 Cells | Human TLR8 | NF-κB Reporter | 24.1 nM | [10][11] |
| Human PBMCs | TLR7/8 Agonists | IL-6 Production | 35 - 45 nM | [5] |
| Human PBMCs | TLR7 Agonist | IL-6 Production | 68.3 nM | [11] |
| Human PBMCs | TLR8 Agonist | IL-6 Production | 620 nM | [11] |
| Human Whole Blood | TLR7/8 Agonist | IL-6 Production | 2.2 nM | [11] |
| PopPK/PD Model | Ex vivo stimulated | IL-6 Inhibition | IC90 = 15.5 ng/mL | [12][13] |
| PopPK/PD Model | Ex vivo stimulated | IFN-α Inhibition | IC90 = 22.1 ng/mL | [12][13] |
| Ligands included miR-122, Let7c RNA, Alu RNA, and R848. |
Table 2: Key Efficacy Data from Phase II WILLOW Study (NCT05162586)
| Cohort / Population | Endpoint | This compound Treatment | Placebo | Reference(s) |
| Cohort A (CLE / SLE with active rash) | CLASI-50 Response at Week 24 | Up to 91.3% | 38.5% | [14][15] |
| CLASI-70 Response at Week 24 | Up to 60.9% | 11.5% | [14][15] | |
| IFN Gene Signature | Rapid, sustained reduction | - | [6] | |
| Cohort B (SLE with active skin disease) | BICLA Response at Week 24 | Up to 58.6% | 31.7% | [16] |
| CLASI-70 Response at Week 24 | Up to 60.5% | 26.8% | [16] |
Table 3: Key Data from Phase II COVID-19 ANEMONE Study (NCT04448756)
| Endpoint | This compound 50 mg BID | This compound 100 mg BID | Placebo | Reference(s) |
| Clinical Deterioration Event-Free Rate (Day 7) | 90.6% | 95.6% | 81.6% | [17][18][19] |
| Serious Treatment-Emergent AEs | 9.3% | 2.2% | 18.4% | [17][18][19] |
Experimental Protocols
The characterization of this compound's pharmacodynamic effects has relied on specific ex vivo and in vitro assays.
Protocol 1: Ex Vivo Cytokine Release Assay (from Phase 1 studies)
This assay measures the ability of this compound to inhibit cytokine production in a physiologically relevant matrix (whole blood) following stimulation.
Objective: To assess the pharmacodynamic effect of this compound on TLR7/8-mediated cytokine secretion in healthy volunteers.[1]
Methodology:
-
Sample Collection: Whole blood is collected from subjects at various time points post-dosing into TruCulture® tubes.[1]
-
Stimulation: The collected blood is incubated overnight (approx. 18-24 hours) at 37°C. Half of the samples are stimulated with a specific TLR7/8 agonist, R848 (resiquimod), while the other half remain unstimulated to measure baseline cytokine levels.[1]
-
Cytokine Measurement: Following incubation, the supernatant (culture medium) is harvested. The concentrations of secreted cytokines, primarily IL-6 and IFN-α, are quantified.[1]
-
Analysis: The inhibition of cytokine production is calculated by comparing the levels in the R848-stimulated samples from this compound-treated subjects to those from placebo-treated subjects.
Experimental Workflow Diagram
Caption: Workflow for the ex vivo cytokine release assay.
Protocol 2: In Vitro TLR Activity Reporter Assay
These assays are used to determine the specific potency and selectivity of compounds on individual TLRs.
Objective: To quantify the inhibitory activity (IC50) of this compound against human TLR7 and TLR8.[8]
Methodology:
-
Cell Lines: Human embryonic kidney (HEK293) cells, which do not endogenously express most TLRs, are engineered to stably express a single human TLR (e.g., hTLR7 or hTLR8). These "reporter" cell lines also contain a reporter gene, such as secreted embryonic alkaline phosphatase (SEAP) or luciferase, under the control of an NF-κB-inducible promoter.[8]
-
Compound Treatment: The reporter cells are plated and pre-incubated with serial dilutions of this compound.
-
Agonist Stimulation: A specific agonist for the expressed TLR is added to the wells to stimulate the signaling pathway (e.g., R848 for TLR7/8).
-
Incubation: Cells are incubated for a defined period (e.g., 6-24 hours) to allow for reporter gene expression.
-
Signal Detection: The activity of the reporter protein is measured. For SEAP, a colorimetric substrate is added; for luciferase, a luminometer is used to detect light emission.
-
Analysis: The signal intensity is plotted against the concentration of this compound. The IC50 value is calculated as the concentration of this compound that causes a 50% reduction in the reporter signal compared to the agonist-only control.
Conclusion
This compound represents a targeted therapeutic strategy aimed at a core pathological driver of innate immunity in autoimmune diseases. By selectively inhibiting TLR7 and TLR8, it has demonstrated a potent ability to suppress the production of key inflammatory mediators, including Type I interferons and IL-6.[1][9] Preclinical data and results from Phase II clinical trials show a clear proof of concept, particularly in reducing the cutaneous manifestations of lupus, and a rapid, reversible suppression of the interferon gene signature.[9][14] The quantitative data and established experimental protocols provide a solid foundation for its continued development. Further investigation in Phase III trials will be critical to fully elucidate the efficacy and safety profile of this compound as a potential new oral treatment for patients with SLE, CLE, and other TLR7/8-driven diseases.[15]
References
- 1. Phase 1 study in healthy participants of the safety, pharmacokinetics, and pharmacodynamics of this compound (M5049), a dual antagonist of toll‐like receptors 7 and 8 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Asia-Inclusive Global Development of this compound: Results of an Ethno-Bridging Study, Intrinsic/Extrinsic Factor Assessments and Disease Trajectory Modeling to Inform Design of a Phase II Multiregional Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Safety of this compound in patients with active SLE/CLE: results from a phase Ib study [lupushub.com]
- 4. What TLR7 antagonists are in clinical trials currently? [synapse.patsnap.com]
- 5. immune-system-research.com [immune-system-research.com]
- 6. This compound cuts Lupus rash – Medthority [medthority.com]
- 7. This compound | C16H15F3N4 | CID 129240620 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. invivogen.com [invivogen.com]
- 9. lupus.bmj.com [lupus.bmj.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. This compound (M5049) | TLR7/8 inhibitor | Probechem Biochemicals [probechem.com]
- 12. Applying Modeling and Simulations for Rational Dose Selection of Novel Toll-Like Receptor 7/8 Inhibitor this compound for Indications of High Medical Need - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Applying Modeling and Simulations for Rational Dose Selection of Novel Toll‐Like Receptor 7/8 Inhibitor this compound for Indications of High Medical Need - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 2025-05-21 Positive Phase 2 Data for this compound [emdserono.com]
- 15. Merck KGaA's lupus drug advances to Phase III despite mixed data [clinicaltrialsarena.com]
- 16. Merck Presents Results on Efficacy and Safety of this compound in SLE at EULAR 2025 [merckgroup.com]
- 17. This compound in COVID-19 pneumonia: Safety and efficacy results from a phase II randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. This compound in COVID‐19 pneumonia: Safety and efficacy results from a phase II randomized trial - PMC [pmc.ncbi.nlm.nih.gov]
Enpatoran (M5049): A Technical Guide to its Mechanism of Action and Impact on the Interferon Gene Signature
For Researchers, Scientists, and Drug Development Professionals
Abstract
Enpatoran (M5049) is a first-in-class, orally administered, small molecule inhibitor of Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8). These receptors are key components of the innate immune system that recognize single-stranded RNA (ssRNA) viruses and endogenous RNA-containing immune complexes. Aberrant activation of TLR7 and TLR8 is implicated in the pathogenesis of autoimmune diseases, most notably systemic lupus erythematosus (SLE), which is often characterized by a persistent type I interferon (IFN) gene signature. This technical guide provides an in-depth overview of this compound, its mechanism of action, and its effects on the interferon gene signature, with a focus on preclinical and clinical data.
Introduction: The Role of TLR7/8 and the Interferon Gene Signature in Autoimmunity
Toll-like receptors 7 and 8 are endosomal pattern recognition receptors that play a crucial role in the innate immune response to viral pathogens. Upon binding to ssRNA, TLR7 and TLR8 trigger a signaling cascade that leads to the production of pro-inflammatory cytokines and, significantly, type I interferons (IFN-α/β). In genetically predisposed individuals, the recognition of self-derived nucleic acids by TLR7 and TLR8 can lead to a chronic and pathogenic activation of the immune system, a hallmark of SLE.
This sustained activation results in a state of persistent IFN production, leading to the upregulation of a broad range of interferon-stimulated genes (ISGs). This "interferon gene signature" is a well-established biomarker of disease activity in a significant subset of SLE patients and is associated with more severe disease manifestations. The interferon signature reflects a feed-forward loop of inflammation where IFN-α further stimulates immune cells, leading to increased autoantibody production and tissue damage.
This compound (M5049) was developed to directly target this pathogenic pathway by inhibiting TLR7 and TLR8, thereby reducing the production of type I interferons and ameliorating the downstream inflammatory cascade.
Mechanism of Action of this compound (M5049)
This compound is a potent and selective dual antagonist of human TLR7 and TLR8. Its mechanism of action involves binding to the receptors and preventing the conformational changes necessary for their activation by ssRNA ligands. This blockade inhibits the downstream signaling pathways, including the MyD88-dependent pathway, which is critical for the production of pro-inflammatory cytokines and type I interferons. Preclinical studies have demonstrated that this compound effectively blocks the production of IFN-α and other inflammatory mediators in response to TLR7/8 agonists.
Below is a diagram illustrating the TLR7/8 signaling pathway and the point of intervention by this compound.
Preclinical and Clinical Data on the Effect of this compound on the Interferon Gene Signature
Preclinical Studies
Preclinical evaluation of this compound in various mouse models of lupus has demonstrated its efficacy in reducing disease activity. In the IFN-α-accelerated NZB/W mouse model, treatment with an this compound-like TLR7/8 inhibitor effectively reversed established nephritis, reduced proteinuria, and improved survival.[1] These phenotypic improvements were associated with a reduction in the interferon gene signature.[2]
| Preclinical Model | Key Findings | Reference |
| IFN-α-accelerated NZB/W mice | - Reversal of established proteinuria- Increased survival from 0% (vehicle) to 90% (TLR7/8i)- Significant reduction in glomerulonephritis histology score- Reduction in total splenocytes, plasma cells, and activated T cells | [1] |
| Lupus mouse models | - Suppression of disease development- Improved survival- Reduction in proteinuria and autoantibodies- Reduction in the interferon (IFN) gene signature | [2] |
Clinical Studies
Clinical development of this compound has progressed through Phase I and Phase II trials, providing valuable insights into its safety, tolerability, and pharmacodynamic effects in both healthy volunteers and patients with SLE and cutaneous lupus erythematosus (CLE).
A key exploratory endpoint in these studies has been the modulation of the interferon gene signature. The Phase II WILLOW study (NCT05162586), a randomized, placebo-controlled trial, evaluated three doses of this compound (25 mg, 50 mg, and 100 mg twice daily) in patients with CLE and SLE.[3]
While specific quantitative data on the percentage reduction of the interferon gene signature score from the WILLOW trial have not been fully published in peer-reviewed articles, press releases and conference abstracts have consistently reported a rapid, dose-dependent, and sustained reduction in the interferon gene signature in patients treated with this compound.[2][3][4] This reduction was observed as early as week 2 and was maintained through week 24 of treatment.[2][3][4]
A Phase Ib, randomized, placebo-controlled trial (NCT04647708) in patients with active SLE/CLE also demonstrated a rapid, dose-dependent, and reversible suppression of the interferon gene signature.
| Clinical Trial | Patient Population | Key Findings on Interferon Gene Signature | Reference |
| Phase II WILLOW Study (Cohort A) | CLE and SLE with active lupus rash | Rapid, dose-dependent, and sustained reduction in interferon gene signature scores from week 2 to week 24. | [2][3][4] |
| Phase Ib Study | Active SLE/CLE | Rapid, dose-dependent, and reversible suppression of the interferon gene signature. |
Experimental Protocols: Measurement of the Interferon Gene Signature
The interferon gene signature is typically measured by quantifying the expression of a select panel of interferon-stimulated genes (ISGs) in whole blood. A common and validated method involves quantitative real-time polymerase chain reaction (qPCR). Several different gene panels have been utilized in lupus clinical trials. A frequently used 4-gene signature includes IFI27, IFI44, IFI44L, and RSAD2.
Below is a representative experimental workflow for measuring the 4-gene interferon signature.
References
- 1. The TLR7/8 Inhibitor this compound Reverses Established Kidney Disease in the Interferon-Alpha-Accelerated NZB/W Mouse Model of Lupus - ACR Meeting Abstracts [acrabstracts.org]
- 2. Merck's this compound Shows Promise for Lupus Rash in Phase 2 Trial Despite Mixed Results [trial.medpath.com]
- 3. EMD Serono Presents Positive Phase 2 Data for this compound Demonstrating Reduction in Disease Activity in Patients with Cutaneous Lupus Erythematosus (CLE) and Systemic Lupus Erythematosus (SLE) with Active Lupus Rash | Financial Post [financialpost.com]
- 4. This compound cuts Lupus rash – Medthority [medthority.com]
Enpatoran (M5049): A Technical Guide to a Novel Dual TLR7/8 Inhibitor for Autoimmune Diseases
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enpatoran (also known as M5049) is an investigational, orally administered, small-molecule dual antagonist of Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8).[1][2][3] These receptors are key components of the innate immune system that recognize single-stranded RNA (ssRNA), leading to the production of pro-inflammatory cytokines and type I interferons.[4][5] Aberrant activation of TLR7 and TLR8 is implicated in the pathogenesis of various autoimmune diseases, including systemic lupus erythematosus (SLE) and cutaneous lupus erythematosus (CLE).[1][4] By selectively inhibiting TLR7 and TLR8, this compound aims to modulate the underlying inflammatory processes in these conditions.[6][7] This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical and clinical development of this compound.
Mechanism of Action
This compound is a quinoline-derivative that functions as a potent and selective dual inhibitor of human TLR7 and TLR8, as well as mouse TLR7.[1] It exerts its inhibitory effect by binding to and stabilizing the dimeric form of the receptors in their inactive state, thereby preventing the binding of TLR7 and TLR8 ligands.[1][3] This antagonistic action blocks the downstream signaling cascades involving Myeloid differentiation primary response 88 (MyD88), leading to the inhibition of both the nuclear factor-kappa B (NF-κB) and interferon regulatory factor (IRF) pathways.[1][3] Consequently, the production of key inflammatory mediators such as interleukin-6 (IL-6) and interferon-alpha (IFN-α) is suppressed.[8] Structural studies have confirmed that this compound binds and stabilizes the human TLR8 dimer in its resting state. A similar mode of action is proposed for its inhibition of TLR7.[1][3]
Signaling Pathway of TLR7/8 Inhibition by this compound
The following diagram illustrates the signaling pathway targeted by this compound.
Quantitative Data
In Vitro Potency
This compound has demonstrated potent inhibition of TLR7 and TLR8 in various cellular assays.
| Cell Line | Receptor | Ligand | Readout | IC50 (nM) | Reference |
| HEK293 | Human TLR7 | R848 | NF-κB Reporter | 11.1 | [2] |
| HEK293 | Human TLR8 | R848 | NF-κB Reporter | 24.1 | [2] |
| Human PBMC | Endogenous | miR-122 | IL-6 Production | 35-45 | [1] |
| Human PBMC | Endogenous | Let7c RNA | IL-6 Production | 35-45 | [1] |
| Human PBMC | Endogenous | Alu RNA | IL-6 Production | 35-45 | [1] |
| Human PBMC | Synthetic | R848 | IL-6 Production | 35-45 | [1] |
Preclinical Pharmacokinetics
Pharmacokinetic properties of this compound have been evaluated in several animal species.
| Species | Administration | Dose (mg/kg) | T1/2 (h) | Clearance (L/h/kg) | Volume of Distribution (L/kg) | Oral Bioavailability (%) | Reference |
| Mouse | IV | 1.0 | 1.4 | 1.4 | 2.7 | - | [1] |
| Mouse | Oral | 1.0 | - | - | - | 100 | [1] |
| Rat | IV | 1.0 | 5.0 | 1.2 | 8.7 | - | [1] |
| Rat | Oral | 1.0 | - | - | - | 87 | [1] |
| Dog | IV | 1.0 | 13 | 0.59 | 5.7 | - | [1] |
| Dog | Oral | 1.0 | - | - | - | 84 | [1] |
Phase 1 Pharmacokinetics in Healthy Volunteers
A Phase 1 study in healthy participants evaluated single and multiple ascending oral doses of this compound. The pharmacokinetics were found to be linear and dose-proportional.[9][10]
| Dose | Cmax (ng/mL) | AUC0–τ (ng.h/mL) | T1/2 (h) |
| Single Ascending Dose | |||
| 1 mg | 5.3 | 36.3 | 7.9 |
| 200 mg | 1060 | 7280 | 10.6 |
| Multiple Ascending Dose (Day 14) | |||
| 9 mg QD | 48.9 | 496 | 9.4 |
| 200 mg QD | 1090 | 11100 | 10.1 |
| 25 mg BID | 142 | 860 | 9.0 |
| 50 mg BID | 284 | 1720 | 9.8 |
| Data are presented as geometric means. Cmax: Maximum plasma concentration; AUC0–τ: Area under the plasma concentration-time curve over the dosing interval; T1/2: Terminal half-life; QD: Once daily; BID: Twice daily. |
Phase 2 Clinical Efficacy (WILLOW Study)
The Phase 2 WILLOW study (NCT05162586) evaluated the efficacy and safety of this compound in patients with CLE and SLE.[6][11][12][13][14][15][16]
Cohort A: Patients with CLE or SLE with Active Lupus Rash
| Endpoint (Week 16) | Placebo | This compound (25mg BID) | This compound (50mg BID) | This compound (100mg BID) | Reference |
| CLASI-A Dose-Response (p-value) | - | - | - | 0.0002 | [13] |
| CLASI-50 Response (%) | 38.5 | - | - | up to 91.3 (at Week 24) | [13] |
| CLASI-70 Response (%) | 11.5 | - | - | up to 60.9 (at Week 24) | [13] |
Cohort B: Patients with Moderate to Severe SLE
| Endpoint (Week 24) | Placebo | This compound (up to 100mg BID) | Reference |
| BICLA Response Rate (in patients with active skin disease) | 31.7% | up to 58.6% | [12] |
| CLASI-70 Response (in patients with active skin disease) | 26.8% | up to 60.5% | [12] |
| ≥50% Improvement in Rash Severity (in patients with severe skin involvement) | 41.5% | up to 81.5% | [15] |
| CLASI-A: Cutaneous Lupus Erythematosus Disease Area and Severity Index Activity; CLASI-50/70: ≥50%/70% improvement in CLASI-A score from baseline; BICLA: BILAG-based Composite Lupus Assessment. |
Experimental Protocols
In Vitro Inhibition Assays
HEK-Blue™ TLR7/8 Reporter Assay
This assay utilizes HEK293 cells engineered to express human TLR7 or TLR8 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.[17][18][19][20]
-
Cell Culture: HEK-Blue™ hTLR7 or hTLR8 cells are cultured in DMEM supplemented with 10% fetal bovine serum, 100 U/mL penicillin, 100 µg/mL streptomycin, and the appropriate selection antibiotics.
-
Assay Procedure:
-
Data Analysis:
-
The activity of secreted SEAP in the supernatant is measured using a spectrophotometer at 620-655 nm after the addition of QUANTI-Blue™ reagent.
-
The percentage of inhibition is calculated relative to agonist-stimulated cells without the inhibitor.
-
IC50 values are determined by non-linear regression analysis.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. invivogen.com [invivogen.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Phase 1 study in healthy participants of the safety, pharmacokinetics, and pharmacodynamics of this compound (M5049), a dual antagonist of toll-like receptors 7 and 8 | Quanterix [quanterix.com]
- 7. THP1-Dual™ ×E | NF-κB-SEAP ¨æÑ IRF-Lucia |[^[ Monocyte | RXEoCI®ïÐ [cosmobio.co.jp]
- 8. Applying Modeling and Simulations for Rational Dose Selection of Novel Toll‐Like Receptor 7/8 Inhibitor this compound for Indications of High Medical Need - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phase 1 study in healthy participants of the safety, pharmacokinetics, and pharmacodynamics of this compound (M5049), a dual antagonist of toll‐like receptors 7 and 8 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phase 1 study in healthy participants of the safety, pharmacokinetics, and pharmacodynamics of this compound (M5049), a dual antagonist of toll-like receptors 7 and 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. EMD Serono Presents Results on Efficacy and Safety of this compound in SLE at EULAR 2025 [emdgroup.com]
- 13. 2025-05-21 Positive Phase 2 Data for this compound [emdserono.com]
- 14. jrheum.org [jrheum.org]
- 15. Phase II Trial of Lupus Treatment this compound Shows Promising Signs of Efficacy in those with Systemic Lupus Erythematosus | Lupus Foundation of America [lupus.org]
- 16. This compound cuts Lupus rash – Medthority [medthority.com]
- 17. researchgate.net [researchgate.net]
- 18. Protocol for evaluation and validation of TLR8 antagonists in HEK-Blue cells via secreted embryonic alkaline phosphatase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 19. invivogen.com [invivogen.com]
- 20. invivogen.com [invivogen.com]
- 21. Detection of nanoparticles’ ability to stimulate toll-like receptors using HEK-Blue reporter cell lines - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
Enpatoran's Selective Antagonism of TLR7 and TLR8: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Enpatoran (formerly M5049) is an orally bioavailable, small-molecule dual inhibitor of Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8).[1] These endosomal receptors are key players in the innate immune system, recognizing single-stranded RNA (ssRNA) from viruses and endogenous sources.[2][3] Their aberrant activation is implicated in the pathogenesis of autoimmune diseases such as systemic lupus erythematosus (SLE) and cutaneous lupus erythematosus (CLE).[2][4] this compound is being investigated as a first-in-class therapy to selectively block these pathways, thereby reducing pro-inflammatory cytokine production and autoantibody generation.[5][6]
Core Mechanism of Action
This compound functions as a selective antagonist of both TLR7 and TLR8.[7] Structural studies have indicated that it binds to and stabilizes the human TLR8 dimer in its inactive state, which in turn prevents the binding of TLR8 ligands.[7] A similar antagonistic mechanism is proposed for its inhibition of TLR7.[7] By blocking the activation of these receptors, this compound inhibits downstream signaling pathways, including those mediated by nuclear factor-kappa B (NF-κB) and interferon regulatory factors (IRFs).[2][7] This leads to a reduction in the production of inflammatory cytokines and type I interferons, which are key drivers of autoimmune pathology.[5]
Quantitative Analysis of In Vitro Potency and Selectivity
This compound has demonstrated potent and selective inhibition of human TLR7 and TLR8 in various in vitro assays. The following tables summarize the key quantitative data regarding its inhibitory activity.
| Assay System | Target | Ligand | IC50 (nM) | Reference |
| HEK293 Cells | Human TLR7 | R848 | 11.1 | [8] |
| HEK293 Cells | Human TLR8 | R848 | 24.1 | [8] |
| Human PBMC | TLR7/8 | R848 | 35 - 45 | [2][9] |
| Human PBMC | TLR7/8 | miR-122 | 35 - 45 | [2][9] |
| Human PBMC | TLR7/8 | Let7c RNA | 35 - 45 | [2][9] |
| Human PBMC | TLR7/8 | Alu RNA | 35 - 45 | [2][9] |
Table 1: Potency of this compound against TLR7 and TLR8
| Target | Activity | Reference |
| Human TLR3 | Inactive | [8] |
| Human TLR4 | Inactive | [8] |
| Human TLR9 | Inactive | [8] |
| Mouse TLR8 | Inactive | [7] |
Table 2: Selectivity Profile of this compound
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound.
HEK-Blue™ TLR7/8 Reporter Gene Assay
This assay is utilized to determine the potency of this compound in inhibiting TLR7 and TLR8 activation in a controlled cellular environment.
-
Cell Lines: HEK-Blue™ hTLR7 and HEK-Blue™ hTLR8 cells (InvivoGen), which are engineered to express human TLR7 or TLR8 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.
-
Procedure:
-
HEK-Blue™ cells are seeded into 96-well plates.
-
Cells are pre-incubated with various concentrations of this compound or vehicle control.
-
Following pre-incubation, cells are stimulated with a TLR7/8 agonist, such as R848 (resiquimod).
-
The plates are incubated to allow for SEAP expression and secretion into the cell culture supernatant.
-
The supernatant is collected and transferred to a new plate containing a SEAP detection reagent (e.g., QUANTI-Blue™).
-
The absorbance is read at a specific wavelength (e.g., 620-655 nm) to quantify SEAP activity.
-
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response curve of this compound's inhibition of SEAP activity.
Cytokine Release Assays in Human Peripheral Blood Mononuclear Cells (PBMCs)
This assay assesses the functional consequence of TLR7/8 inhibition by measuring the reduction in cytokine production from primary human immune cells.
-
Cell Source: Human PBMCs are isolated from whole blood of healthy donors using density gradient centrifugation (e.g., Ficoll-Paque).
-
Procedure:
-
Isolated PBMCs are plated in 96-well plates.
-
The cells are treated with a range of concentrations of this compound or a vehicle control.
-
After a pre-incubation period, the cells are stimulated with various TLR7/8 ligands, including synthetic small molecules (e.g., R848) and endogenous RNA ligands (e.g., miR-122, Let7c RNA, Alu RNA).
-
The plates are incubated to allow for cytokine production and secretion.
-
The cell culture supernatant is harvested.
-
-
Cytokine Quantification: The concentration of cytokines, such as Interleukin-6 (IL-6) and Interferon-alpha (IFN-α), in the supernatant is measured using a multiplex immunoassay platform (e.g., Luminex) or enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: IC50 values are determined from the dose-response curves of cytokine inhibition by this compound.
Visualizing this compound's Mechanism and Evaluation
The following diagrams illustrate the signaling pathways targeted by this compound, a typical experimental workflow for its characterization, and its logical relationship as a selective inhibitor.
References
- 1. lupus.bmj.com [lupus.bmj.com]
- 2. scispace.com [scispace.com]
- 3. invivogen.com [invivogen.com]
- 4. POS1268 PHASE II TRIAL OF this compound IN PATIENTS HOSPITALIZED WITH COVID-19 PNEUMONIA | Annals of the Rheumatic Diseases [ard.bmj.com]
- 5. Phase 1 study in healthy participants of the safety, pharmacokinetics, and pharmacodynamics of this compound (M5049), a dual antagonist of toll‐like receptors 7 and 8 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. croiconference.org [croiconference.org]
- 7. Applying Modeling and Simulations for Rational Dose Selection of Novel Toll‐Like Receptor 7/8 Inhibitor this compound for Indications of High Medical Need - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Assessing Enpatoran Efficacy in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enpatoran (M5049) is a potent and selective dual antagonist of Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8), which are key drivers of innate immunity.[1][2][3] Dysregulation of TLR7 and TLR8 signaling is implicated in the pathogenesis of various autoimmune diseases, including systemic lupus erythematosus (SLE). This compound functions by binding to and stabilizing the inactive state of TLR7 and TLR8 dimers, thereby preventing their activation by endogenous and exogenous ligands such as single-stranded RNA (ssRNA).[1] This inhibition blocks downstream signaling cascades involving MyD88, leading to the reduced activation of transcription factors NF-κB and IRF7. Consequently, the production of pro-inflammatory cytokines and type I interferons, such as IL-6 and IFN-α, is diminished.[1][4]
These application notes provide detailed protocols for in vitro cell-based assays to evaluate the efficacy of this compound in inhibiting TLR7 and TLR8 signaling. The described methods utilize commercially available reporter cell lines and primary human peripheral blood mononuclear cells (PBMCs) to offer a comprehensive assessment of this compound's mechanism of action and potency.
Mechanism of Action: this compound Inhibition of TLR7/8 Signaling
This compound's therapeutic effect stems from its ability to specifically block the TLR7 and TLR8 signaling pathways. The following diagram illustrates the key steps in this pathway and the point of intervention by this compound.
Caption: this compound inhibits TLR7/8 signaling at the receptor level.
Quantitative Efficacy of this compound
The inhibitory potency of this compound has been quantified in various in vitro systems. The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound against TLR7 and TLR8.
| Cell System | Target | IC50 (nM) | Reference(s) |
| HEK293 Cells | TLR7 | 11.1 | [2][3] |
| HEK293 Cells | TLR8 | 24.1 | [2][3] |
| Human PBMCs | TLR7 | 68.3 | [3] |
| Human PBMCs | TLR8 | 620 | [3] |
| Human Whole Blood | TLR7 | 2.2 | [3] |
| Human Whole Blood | TLR8 | 120 | [3] |
Experimental Protocols
TLR7/8 Reporter Gene Assay using HEK-Blue™ Cells
This protocol describes the use of HEK-Blue™ hTLR7 and HEK-Blue™ hTLR8 cell lines to determine the inhibitory activity of this compound on the NF-κB signaling pathway. These cells are engineered to express a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.
Experimental Workflow:
Caption: Workflow for assessing this compound efficacy in HEK-Blue™ cells.
Materials:
-
HEK-Blue™ hTLR7 and hTLR8 cells (InvivoGen)
-
DMEM, high glucose (Gibco)
-
Heat-inactivated fetal bovine serum (FBS)
-
Penicillin-Streptomycin
-
HEK-Blue™ Selection (InvivoGen)
-
This compound
-
R848 (TLR7/8 agonist, InvivoGen)[4]
-
QUANTI-Blue™ Solution (InvivoGen)
-
96-well flat-bottom cell culture plates
-
Spectrophotometer (620-650 nm)
Protocol:
-
Cell Culture: Culture HEK-Blue™ hTLR7 and hTLR8 cells in DMEM supplemented with 10% heat-inactivated FBS, 1% Penicillin-Streptomycin, and HEK-Blue™ Selection according to the manufacturer's instructions.
-
Cell Seeding: On the day of the assay, harvest and resuspend cells in fresh, pre-warmed culture medium. Seed 5 x 10^4 cells per well in a 96-well plate and incubate for 4-6 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the desired concentrations of this compound to the wells containing the cells. Include a vehicle control (e.g., DMSO).
-
Agonist Stimulation: Immediately after adding this compound, add the TLR7/8 agonist R848 to the wells at a final concentration of 1 µg/mL.[5]
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 16-24 hours.
-
SEAP Detection: Add 20 µL of the cell supernatant to a new 96-well plate containing 180 µL of QUANTI-Blue™ Solution. Incubate at 37°C for 1-3 hours and measure the optical density (OD) at 620-650 nm.
-
Data Analysis: Calculate the percent inhibition of NF-κB activation for each concentration of this compound relative to the stimulated control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.
Dual Reporter Gene Assay using THP-1 Dual™ Cells
This protocol utilizes THP-1 Dual™ cells to simultaneously measure the inhibitory effect of this compound on both the NF-κB and IRF signaling pathways. These cells express a SEAP reporter for NF-κB activity and a secreted Lucia luciferase reporter for IRF activity.[6]
Experimental Workflow:
References
- 1. This compound | TLR | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. lifetechindia.com [lifetechindia.com]
- 4. invivogen.com [invivogen.com]
- 5. Protocol for evaluation and validation of TLR8 antagonists in HEK-Blue cells via secreted embryonic alkaline phosphatase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. invivogen.com [invivogen.com]
Troubleshooting & Optimization
Troubleshooting Enpatoran insolubility in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Enpatoran (also known as M5049) and encountering challenges with its solubility in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound?
A1: The solubility of this compound can vary significantly depending on the specific form of the compound (e.g., free base vs. salt) and the solvent used. This compound hydrochloride is reported to be insoluble in water and ethanol.[1] However, some suppliers report solubility of the free base in water up to 62.4 mM (20 mg/ml).[2] It is highly soluble in organic solvents like DMSO and ethanol.[1][3] It's crucial to consult the manufacturer's datasheet for the specific lot you are using.
Q2: I'm seeing conflicting solubility data from different suppliers. Why is that?
A2: Discrepancies in reported solubility can arise from several factors, including the use of different compound forms (e.g., free base versus a salt), variations in experimental conditions (e.g., temperature, pH), and the purity of the compound. Always refer to the certificate of analysis and the supplier's specific instructions for your batch.
Q3: My this compound powder won't dissolve in my aqueous buffer. What should I do?
A3: Direct dissolution of this compound in aqueous buffers is often challenging. The recommended approach is to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute this stock into your aqueous experimental medium.[3][4]
Q4: When I dilute my DMSO stock of this compound into my cell culture medium, it precipitates. How can I prevent this?
A4: Precipitation upon dilution of a DMSO stock is a common issue for poorly soluble compounds. To mitigate this, try the following:
-
Lower the final concentration: The final concentration of this compound in your aqueous solution may be exceeding its solubility limit.
-
Increase the percentage of DMSO: While high concentrations of DMSO can be toxic to cells, a final concentration of 0.1% to 0.5% is often tolerated and can help maintain solubility.
-
Use a gentle mixing technique: Add the DMSO stock to the aqueous solution dropwise while gently vortexing or swirling to ensure rapid and uniform dispersion.
-
Consider co-solvents: For in vivo studies, formulations with co-solvents like PEG300 and surfactants like Tween-80 are used to improve solubility.[3][4] Similar strategies can be adapted for in vitro work, but their compatibility with your specific assay must be validated.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| This compound powder is difficult to weigh and handle. | The powder may be clumping due to static electricity or humidity. | Centrifuge the vial briefly at a low speed (e.g., 3000 rpm) to collect all the powder at the bottom before opening.[4] |
| Precipitation occurs immediately upon adding DMSO stock to aqueous buffer. | The concentration of this compound in the final solution is too high, or the mixing is not efficient. | Decrease the final concentration of this compound. Add the DMSO stock slowly to the vortexing buffer to promote rapid mixing. |
| The solution is cloudy or contains visible particles after dilution. | The solubility limit has been exceeded. | Filter the solution through a 0.22 µm syringe filter to remove any undissolved particles before use in cell-based assays. Note that this will reduce the actual concentration of the dissolved compound. It is advisable to determine the concentration of the filtered solution. |
| Inconsistent experimental results. | This could be due to variable amounts of dissolved this compound if precipitation is occurring. | Prepare fresh dilutions for each experiment. Ensure complete dissolution of the DMSO stock before further dilution. Consider using a formulation with solubilizing agents if the issue persists. |
Quantitative Solubility Data
| Compound Form | Solvent | Reported Solubility | Source |
| This compound | Water | 62.4 mM (20 mg/ml) | [2] |
| This compound | DMSO | 24.44 mg/mL (76.30 mM) | [3] |
| This compound | Ethanol | 100 mg/mL (312.20 mM) (requires sonication) | [3] |
| This compound Hydrochloride | DMSO | 18 mg/mL (50.45 mM) | [1] |
| This compound Hydrochloride | Water | Insoluble | [1] |
| This compound Hydrochloride | Ethanol | Insoluble | [1] |
| This compound (for in vivo) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.44 mg/mL (7.62 mM) | [3] |
| This compound (for in vivo) | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.44 mg/mL (7.62 mM) | [3] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated this compound Stock Solution in DMSO
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Weigh the desired amount of this compound powder.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming or sonication may be required; refer to the supplier's instructions.[3][4]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage.[3]
-
Protocol 2: Preparation of an In Vivo Formulation with Co-solvents
This protocol is adapted from commercially available information and should be optimized for your specific experimental needs.[3]
-
Materials: this compound, DMSO, PEG300, Tween-80, Saline.
-
Procedure:
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 24.4 mg/mL).
-
In a sterile tube, add 100 µL of the this compound DMSO stock solution.
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is homogeneous.
-
Add 450 µL of saline to reach a final volume of 1 mL.
-
The final solution will have a concentration of ≥ 2.44 mg/mL.[3]
-
Visualizations
Caption: this compound inhibits TLR7/8 signaling, blocking downstream NF-κB and IRF pathways.[2][5][6]
Caption: A general workflow for preparing and troubleshooting this compound aqueous solutions.
References
- 1. selleckchem.com [selleckchem.com]
- 2. invivogen.com [invivogen.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | TLR | TargetMol [targetmol.com]
- 5. Phase 1 study in healthy participants of the safety, pharmacokinetics, and pharmacodynamics of this compound (M5049), a dual antagonist of toll‐like receptors 7 and 8 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Applying Modeling and Simulations for Rational Dose Selection of Novel Toll‐Like Receptor 7/8 Inhibitor this compound for Indications of High Medical Need - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Enpatoran concentration for in vitro experiments
Welcome to the technical support center for Enpatoran (M5049), a potent dual inhibitor of Toll-like Receptor 7 (TLR7) and Toll-like Receptor 8 (TLR8). This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound for in vitro experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound?
This compound is a small molecule that acts as a dual antagonist of TLR7 and TLR8.[1][2] It functions by binding to these receptors and inhibiting their downstream signaling pathways, which are involved in the innate immune response.[1] This inhibition leads to a reduction in the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and interferon-alpha (IFN-α).[3]
2. What is the recommended solvent and storage condition for this compound?
For in vitro experiments, this compound can be dissolved in dimethyl sulfoxide (DMSO).[4] It is recommended to prepare a concentrated stock solution in DMSO, for example, at 10 mM, which can then be further diluted in culture medium to the desired working concentration.
-
Powder: Store at -20°C for up to 3 years.
-
Stock solution (in DMSO): Aliquot and store at -80°C for up to 1 year to avoid repeated freeze-thaw cycles.[4]
3. What is a typical working concentration range for this compound in cell-based assays?
The optimal concentration of this compound will vary depending on the cell type, the specific TLR7/8 agonist used, and the experimental endpoint. However, based on published data, a good starting point for dose-response experiments is in the low nanomolar to low micromolar range.
| Cell Line/System | Target | IC50 | Reference |
| HEK293 Cells | TLR7 | 11.1 nM | [4] |
| HEK293 Cells | TLR8 | 24.1 nM | [4] |
| Human PBMCs | TLR7 | 68.3 nM | |
| Human Whole Blood | TLR7 | 2.2 nM | |
| Human PBMCs | IL-6 inhibition (R848 induced) | 35-45 nM |
4. Is this compound selective for TLR7 and TLR8?
Yes, this compound is reported to be a selective inhibitor of TLR7 and TLR8 and is inactive against other Toll-like receptors such as TLR3, TLR4, and TLR9.[5]
Troubleshooting Guide
This section addresses common problems that may arise during in vitro experiments with this compound.
Problem 1: Low or no inhibitory effect of this compound observed.
-
Possible Cause: Incorrect concentration, degradation of the compound, or issues with the assay setup.
-
Solution:
-
Concentration: Verify the calculations for your stock solution and dilutions. Perform a dose-response experiment to determine the optimal concentration for your specific cell type and agonist.
-
Compound Integrity: Ensure that the this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles. If in doubt, use a fresh vial of the compound.
-
Assay Conditions: Confirm that the TLR7/8 agonist is active and used at an appropriate concentration to induce a robust response. Ensure that the incubation times for both the agonist and this compound are optimized.
-
-
Problem 2: High background signal or cellular toxicity observed.
-
Possible Cause: High concentration of this compound or DMSO, or inherent sensitivity of the cell line.
-
Solution:
-
Concentration Optimization: Lower the concentration of this compound. High concentrations of small molecule inhibitors can sometimes lead to off-target effects or cytotoxicity.
-
DMSO Concentration: Ensure that the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced toxicity.
-
Cell Viability Assay: Perform a cell viability assay (e.g., MTT, MTS, or Trypan Blue exclusion) to determine the cytotoxic concentration of this compound for your specific cell line. It is crucial to work with concentrations that do not significantly impact cell viability.
-
-
Problem 3: High variability between replicate wells or experiments.
-
Possible Cause: Inconsistent cell seeding, pipetting errors, or lot-to-lot variation in reagents.
-
Solution:
-
Cell Seeding: Ensure a uniform single-cell suspension before seeding to avoid clumps and ensure an equal number of cells per well.
-
Pipetting Technique: Use calibrated pipettes and practice consistent pipetting techniques, especially when adding small volumes of concentrated compounds.
-
Reagent Consistency: Use the same batch of reagents (e.g., cell culture medium, serum, TLR agonists) for all experiments that will be directly compared. If a new batch is introduced, it may be necessary to re-optimize the assay conditions.
-
-
Experimental Protocols
Below are detailed methodologies for key experiments involving this compound. Note that these are example protocols and may require optimization for your specific experimental conditions.
Protocol 1: TLR7/8 Reporter Assay in HEK-Blue™ Cells
This protocol describes how to assess the inhibitory activity of this compound on TLR7 or TLR8 signaling using HEK-Blue™ cells, which express a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.
Materials:
-
HEK-Blue™ hTLR7 or hTLR8 cells
-
HEK-Blue™ Detection medium
-
TLR7 agonist (e.g., R848) or TLR8 agonist (e.g., ssRNA40/LyoVec™)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium (DMEM, 10% FBS, Penicillin-Streptomycin)
-
96-well plates
Procedure:
-
Cell Seeding:
-
The day before the experiment, seed HEK-Blue™ cells in a 96-well plate at a density of 5 x 10^4 cells/well in 180 µL of complete cell culture medium.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Add 20 µL of the this compound dilutions to the appropriate wells. For the control wells (agonist only), add 20 µL of medium with the corresponding DMSO concentration.
-
Incubate for 1 hour at 37°C.
-
-
Agonist Stimulation:
-
Prepare the TLR7 or TLR8 agonist at the desired concentration in complete cell culture medium.
-
Add 20 µL of the agonist solution to the wells. For the unstimulated control wells, add 20 µL of medium.
-
The final volume in each well should be 220 µL.
-
-
Incubation:
-
Incubate the plate for 16-24 hours at 37°C in a 5% CO2 incubator.
-
-
SEAP Detection:
-
Add 20 µL of the cell supernatant to a new 96-well plate containing 180 µL of HEK-Blue™ Detection medium per well.
-
Incubate at 37°C and monitor the color change (purple/blue).
-
Measure the absorbance at 620-655 nm.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration compared to the agonist-only control.
-
Plot the dose-response curve and determine the IC50 value.
-
Protocol 2: Cytokine Secretion Assay in Human PBMCs
This protocol outlines the measurement of IL-6 and IFN-α secretion from human Peripheral Blood Mononuclear Cells (PBMCs) following TLR7/8 stimulation and treatment with this compound.
Materials:
-
Human PBMCs, freshly isolated or cryopreserved
-
RPMI-1640 medium supplemented with 10% FBS and Penicillin-Streptomycin
-
TLR7/8 agonist (e.g., R848)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
ELISA kits for human IL-6 and IFN-α
Procedure:
-
PBMC Seeding:
-
Seed PBMCs in a 96-well plate at a density of 2 x 10^5 cells/well in 180 µL of complete RPMI medium.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete RPMI medium.
-
Add 20 µL of the this compound dilutions to the wells. For control wells, add 20 µL of medium with the corresponding DMSO concentration.
-
Incubate for 1 hour at 37°C in a 5% CO2 incubator.
-
-
Agonist Stimulation:
-
Prepare the TLR7/8 agonist at the desired concentration in complete RPMI medium.
-
Add 20 µL of the agonist solution to the wells. For unstimulated controls, add 20 µL of medium.
-
The final volume in each well should be 220 µL.
-
-
Incubation:
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
-
Supernatant Collection:
-
Centrifuge the plate at 400 x g for 5 minutes.
-
Carefully collect the supernatant and store it at -80°C until analysis.
-
-
Cytokine Measurement:
-
Quantify the concentration of IL-6 and IFN-α in the supernatants using the respective ELISA kits, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of cytokine inhibition for each this compound concentration relative to the agonist-only control.
-
Generate dose-response curves and calculate the IC50 values.
-
Visualizations
Caption: Mechanism of action of this compound as a TLR7/8 inhibitor.
Caption: General experimental workflow for testing this compound in vitro.
Caption: A logical approach to troubleshooting in vitro experiments.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. Merck’s this compound to Reduce Disease Activity in CLE and SLE with Lupus Rash in Phase 2 [merckgroup.com]
- 3. Applying Modeling and Simulations for Rational Dose Selection of Novel Toll‐Like Receptor 7/8 Inhibitor this compound for Indications of High Medical Need - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a Clinical Assay To Evaluate Toll-Like Receptor Function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
Potential off-target effects of Enpatoran (M5049)
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the potential off-target effects of Enpatoran (M5049). The information is intended to assist researchers in interpreting their experimental results and addressing potential issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound (M5049)?
This compound is a potent and selective dual antagonist of Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8).[1][2] Its mechanism involves binding to and stabilizing the dimeric TLR7 and TLR8 receptors in their inactive state, thereby preventing the binding of ssRNA ligands and subsequent downstream inflammatory signaling.[1]
Q2: What is the known selectivity profile of this compound?
This compound has demonstrated high selectivity for TLR7 and TLR8. In preclinical studies, it did not show significant activity against other endosomal Toll-like receptors, namely TLR3 and TLR9.[1]
Q3: Is there publicly available data on this compound's activity against a broad panel of off-target proteins (e.g., kinases, GPCRs, ion channels)?
As of the latest available information, comprehensive screening data of this compound against a broad panel of kinases, G-protein coupled receptors (GPCRs), and ion channels (such as a Eurofins SafetyScreen panel) has not been made publicly available in peer-reviewed literature or supplementary materials. The primary focus of published preclinical data has been on its on-target TLR7/8 activity and selectivity against other TLR family members.
Q4: What are the reported clinical safety findings for this compound?
Phase I and Phase II clinical trials in healthy volunteers and patients with conditions like lupus erythematosus and COVID-19 have shown that this compound is generally well-tolerated.[1][3][4][5] No significant dose-limiting adverse events or major safety signals have been reported at the doses studied.[1][4]
Q5: My experimental results with this compound are not what I expected. Could this be due to off-target effects?
While this compound is reported to be highly selective for TLR7 and TLR8, unexpected results in a cellular or in vivo model could stem from several factors:
-
Cell-type specific expression of TLR7 and TLR8: The relative expression levels of TLR7 and TLR8 can vary significantly between different cell types and species, which may influence the observed potency and downstream effects of this compound.
-
Complex downstream signaling: TLR7 and TLR8 signaling pathways are complex and can interact with other cellular pathways. The net effect of this compound treatment may be influenced by the specific cellular context and other active signaling cascades.
-
Unknown Off-Target Effects: Although not publicly detailed, the possibility of interactions with other cellular proteins cannot be entirely ruled out without comprehensive screening data. If you observe a consistent, unexpected phenotype, it is advisable to consider potential off-target activities and, if possible, use orthogonal approaches to validate your findings.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Variability in Potency (IC50) Between Different Cell Lines | Different cell lines can have varying expression levels of TLR7 and TLR8. The specific TLR7/8 agonist used and its concentration can also influence the apparent potency of this compound. | 1. Confirm the expression of TLR7 and TLR8 in your cell lines of interest using techniques like qPCR or Western blotting.2. Perform a dose-response curve for your TLR agonist to ensure you are using a concentration in the linear range of the response.3. Consider using a positive control compound with a known mechanism of action in your assay system. |
| Unexpected Phenotype Observed in a Specific Cell Type | This could be due to the unique signaling network of that cell type downstream of TLR7/8, or a potential unknown off-target effect. | 1. Map out the known downstream signaling pathways of TLR7 and TLR8 in your cell type to identify potential nodes of interaction with other pathways.2. Use a structurally unrelated TLR7/8 antagonist as a comparator to see if the unexpected phenotype is specific to this compound.3. If a specific off-target is suspected based on the phenotype, investigate the expression and activity of that target in your system. |
| Inconsistent Results in In Vivo Models | Pharmacokinetic and pharmacodynamic (PK/PD) properties of this compound can vary between species. The disease model itself may have complexities not fully dependent on TLR7/8 signaling. | 1. Consult published literature for the known PK/PD profile of this compound in your animal model to ensure appropriate dosing and administration schedule.2. Characterize the role of TLR7 and TLR8 in your specific in vivo model to confirm it is a relevant target.3. Include appropriate vehicle and positive controls in your study design. |
Data Summary
On-Target Potency of this compound (M5049)
| Target | Assay System | IC50 (nM) | Reference |
| Human TLR7 | HEK293 cells | 11.1 | [6] |
| Human TLR8 | HEK293 cells | 24.1 | [6] |
Selectivity of this compound (M5049) Against Other TLRs
| Target | Activity | Reference |
| TLR3 | Inactive | [6] |
| TLR4 | Inactive | [6] |
| TLR9 | Inactive | [6] |
Experimental Protocols
Note: Detailed experimental protocols for off-target screening panels are proprietary to the contract research organizations that perform them (e.g., Eurofins). The following are generalized methodologies for key assays used to characterize this compound's on-target activity.
HEK-Blue™ TLR7/8 Reporter Assay (General Protocol)
This assay is used to determine the potency of this compound in inhibiting TLR7 and TLR8 signaling.
-
Cell Culture: HEK-Blue™ hTLR7 or hTLR8 cells, which are engineered to express a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter, are cultured according to the manufacturer's instructions.
-
Assay Preparation: Cells are seeded into 96-well plates.
-
Compound Treatment: A serial dilution of this compound is prepared and added to the cells.
-
Agonist Stimulation: A known TLR7 agonist (e.g., R848) or TLR8 agonist (e.g., R848 or ssRNA) is added to the wells to stimulate the receptors.
-
Incubation: The plates are incubated for a specified period (e.g., 16-24 hours) to allow for SEAP expression.
-
Detection: A substrate for SEAP (e.g., QUANTI-Blue™) is added to the cell culture supernatant, and the colorimetric change is measured using a spectrophotometer.
-
Data Analysis: The IC50 value is calculated by fitting the dose-response data to a four-parameter logistic equation.
Signaling Pathways and Experimental Workflows
Caption: TLR7/8 signaling pathway and the inhibitory action of this compound.
Caption: General workflow for in vitro off-target liability screening.
References
- 1. Phase 1 study in healthy participants of the safety, pharmacokinetics, and pharmacodynamics of this compound (M5049), a dual antagonist of toll‐like receptors 7 and 8 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. invivogen.com [invivogen.com]
- 3. Phase 1 study in healthy participants of the safety, pharmacokinetics, and pharmacodynamics of this compound (M5049), a dual antagonist of toll-like receptors 7 and 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Applying Modeling and Simulations for Rational Dose Selection of Novel Toll‐Like Receptor 7/8 Inhibitor this compound for Indications of High Medical Need - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Managing dose-dependent side effects of Enpatoran in vivo
Welcome to the technical support center for researchers utilizing Enpatoran (M5049) in in vivo experiments. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you manage potential dose-dependent side effects and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as M5049) is an orally bioavailable, selective dual antagonist of Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8).[1] It functions by binding to and stabilizing the inactive state of the TLR7 and TLR8 dimers, which prevents the downstream signaling cascades that lead to the production of pro-inflammatory cytokines and interferons.[1] This inhibitory action on both the NF-κB and IRF pathways makes it a subject of investigation for autoimmune diseases like systemic lupus erythematosus (SLE).[1]
Q2: What are the known dose-dependent side effects of this compound in preclinical in vivo models?
Detailed public data on the dose-dependent side effects of this compound in preclinical animal models is limited. However, this compound is a quinoline-derivative.[1] Studies on quinoline derivatives suggest they generally have a low to moderate toxicity profile.[2][3][4] In clinical trials, this compound has been generally well-tolerated, with most treatment-emergent adverse events (TEAEs) being mild to moderate in severity.[5] The most commonly reported TEAEs in human studies were gastrointestinal disorders and infections.[5] Researchers should closely monitor animals for any signs of distress, changes in behavior, weight loss, or signs of infection, especially at higher doses.
Q3: What is the recommended starting dose for this compound in mouse models?
Published preclinical studies in mouse models of lupus have reported efficacious doses of ≥ 1 mg/kg.[6] The in vivo dose range explored in mice has been between 0.1 mg/kg and 10 mg/kg.[1] The optimal dose for your specific model and experimental goals may vary. It is recommended to perform a pilot dose-ranging study to determine the optimal therapeutic window for efficacy and tolerability in your specific animal model.
Q4: How should I monitor for potential side effects during my in vivo study?
A comprehensive monitoring plan is crucial. This should include:
-
Daily Observations: Monitor for changes in behavior (lethargy, agitation), appearance (piloerection, unkempt fur), food and water intake, and signs of pain or distress.
-
Body Weight: Record body weight at least twice weekly. Significant weight loss can be an early indicator of toxicity.
-
Clinical Signs: Look for signs of gastrointestinal upset (diarrhea, changes in stool consistency) or signs of infection.
-
Hematology and Clinical Chemistry: At terminal time points, or at interim points if ethically justified, collect blood for complete blood counts (CBC) and serum chemistry panels to assess for effects on blood cells, liver, and kidney function.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Significant Body Weight Loss (>15%) | High dose of this compound leading to systemic toxicity or reduced food/water intake. | - Reduce the dose of this compound in subsequent cohorts.- Provide supplemental nutrition and hydration.- Ensure easy access to food and water.- Consider a different administration route if oral gavage is causing stress. |
| Diarrhea or Gastrointestinal Distress | Direct effect of the compound on the gastrointestinal tract. | - Lower the dose of this compound.- Monitor hydration status and provide supportive care as needed.- If severe, consider discontinuing treatment for the affected animal. |
| Signs of Infection (e.g., lethargy, ruffled fur, hunched posture) | Immunomodulatory effect of TLR7/8 inhibition, potentially increasing susceptibility to opportunistic pathogens. | - Ensure strict aseptic technique during all procedures.- House animals in a clean, low-stress environment.- Consult with a veterinarian about prophylactic or therapeutic antibiotic use if infections are a recurring issue in your colony. |
| No Apparent Efficacy | - Insufficient dose.- Inappropriate animal model.- Issues with compound formulation or administration. | - Increase the dose of this compound within the reported efficacious range.- Confirm that your animal model is dependent on TLR7/8 signaling.- Verify the stability and concentration of your this compound formulation.- Ensure accurate and consistent administration. |
Data Presentation
Table 1: Summary of this compound Pharmacokinetics in Preclinical Species
| Species | Route | Dose (mg/kg) | Half-life (T1/2) | Oral Bioavailability (%) |
| Mouse | IV | 1.0 | 1.4 h | N/A |
| Mouse | Oral | 1.0 | N/A | 100% |
| Rat | IV | 1.0 | 5.0 h | N/A |
| Rat | Oral | 1.0 | N/A | 87% |
| Dog | IV | 1.0 | 13 h | N/A |
| Dog | Oral | 1.0 | N/A | 84% |
Source: Adapted from MedChemExpress product information.
Table 2: Summary of Treatment-Emergent Adverse Events (TEAEs) in a Phase Ib Study in SLE/CLE Patients
| Adverse Event Category | Placebo (n=6) | This compound (all doses, n=19) |
| Patients with ≥1 TEAE | 2 (33%) | 8 (42%) |
| Most Common TEAEs | - | Gastrointestinal disorders, Infections |
| Serious TEAEs | 0 | 0 |
Source: Adapted from a randomized, placebo-controlled phase Ib study.[5] Note: This data is from human clinical trials and may not be directly predictive of findings in preclinical animal models.
Experimental Protocols
Protocol 1: In Vivo Efficacy Evaluation in a Mouse Model of Lupus
This is a generalized protocol based on common practices in the field and should be adapted to specific institutional guidelines and experimental designs.
-
Animal Model: Utilize a relevant mouse model of lupus, such as the NZB/W F1 or MRL/lpr strains.
-
Acclimatization: Allow animals to acclimate to the facility for at least one week before the start of the experiment.
-
Grouping: Randomize animals into vehicle control and this compound treatment groups.
-
Compound Preparation: Prepare this compound in a suitable vehicle for oral administration (e.g., 0.5% methylcellulose).
-
Dosing: Administer this compound or vehicle daily via oral gavage at the desired dose (e.g., 1-10 mg/kg).
-
Monitoring:
-
Monitor body weight and clinical signs of disease (e.g., proteinuria) weekly.
-
Perform daily health checks.
-
-
Endpoint Analysis:
-
At the study endpoint, collect blood for analysis of autoantibodies (e.g., anti-dsDNA) and serum cytokines.
-
Harvest kidneys for histopathological analysis of nephritis.
-
Harvest spleen for flow cytometric analysis of immune cell populations.
-
Visualizations
References
Enpatoran Stability in Long-Term Cell Culture: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Enpatoran (also known as M5049) in long-term cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (M5049) is a potent and selective dual inhibitor of Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8).[1][2] It is an orally bioavailable small molecule that has been investigated for the treatment of autoimmune diseases like systemic lupus erythematosus (SLE) and for its potential anti-inflammatory activities.[2][3][4] The mechanism of action involves this compound binding to and stabilizing the inactive dimeric state of TLR7 and TLR8, which prevents the binding of ssRNA ligands and subsequent downstream signaling.[1][2] This inhibition blocks the activation of NF-κB and IRF pathways, leading to reduced production of pro-inflammatory cytokines.[1][5]
Q2: How should I prepare and store this compound stock solutions?
Proper preparation and storage of this compound are critical for maintaining its stability and efficacy. It is recommended to prepare a concentrated stock solution in a suitable solvent like DMSO or ethanol.[6][7] For long-term storage, aliquoting the stock solution into single-use vials is advised to avoid repeated freeze-thaw cycles.[8]
Q3: What is the recommended working concentration for this compound in cell culture?
The optimal working concentration of this compound can vary depending on the cell type and experimental conditions. In vitro assays have shown effective concentrations in the range of 40 nM to 1 µM.[1] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Q4: I am observing a loss of this compound activity in my long-term culture. Is the compound unstable?
Q5: Are there any known liabilities or off-target effects of this compound?
This compound is described as a selective inhibitor of TLR7 and TLR8.[1] Studies have shown it to be inactive against other endosomal TLRs such as TLR3 and TLR9.[1][7]
Data and Protocols
Quantitative Data Summary
The following tables summarize key quantitative data for this compound.
Table 1: Inhibitory Activity of this compound
| Target | IC50 (HEK293 cells) | Cellular System |
| TLR7 | 11.1 nM | HEK NF-κB-luciferase reporter cells |
| TLR8 | 24.1 nM | HEK NF-κB-luciferase reporter cells |
| TLR7 | 2.2 nM | Whole Blood Cells |
| TLR8 | 120 nM | Whole Blood Cells |
| TLR7 | 68.3 nM | PBMCs |
| TLR8 | 620 nM | PBMCs |
Data sourced from MedChemExpress and TargetMol.[6][7]
Table 2: Solubility and Storage of this compound
| Form | Solvent | Solubility | Storage Temperature | Stability |
| Powder | - | - | -20°C | 3 years |
| Stock Solution | DMSO | 24.44 mg/mL (76.30 mM) | -80°C | 1-2 years |
| Stock Solution | DMSO | 24.44 mg/mL (76.30 mM) | -20°C | 1 year |
| Reconstituted | H2O | 62.4 mM (20 mg/ml) | -20°C | 6 months |
Data compiled from various suppliers.[1][6][7] Always refer to the manufacturer's datasheet for specific instructions.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)
-
Warm Reagents: Allow the vial of powdered this compound and a fresh, unopened bottle of anhydrous, cell culture-grade DMSO to equilibrate to room temperature.
-
Calculate Volume: Based on the amount of this compound powder (Molecular Weight: 320.32 g/mol ), calculate the volume of DMSO needed to achieve a 10 mM concentration. For 1 mg of this compound: (1 mg / 320.32 g/mol) * (1 L / 0.01 mol) = 0.312 mL or 312 µL.
-
Dissolution: Aseptically add the calculated volume of DMSO to the vial of this compound. To aid dissolution, sonication or gentle warming may be necessary.[6][7] Ensure the solution is clear and free of particulates.
-
Aliquoting: Dispense the stock solution into single-use, sterile microcentrifuge tubes. This prevents contamination and degradation from repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -80°C for long-term stability (up to 1-2 years) or at -20°C for shorter-term use (up to 1 year).[6][7]
Visual Guides and Workflows
Signaling Pathway
Caption: this compound inhibits TLR7/8 signaling by stabilizing the inactive receptor dimer.
Experimental Workflow
Caption: A typical workflow for a cell-based assay using this compound.
Troubleshooting Guide
Problem: Reduced or no this compound activity observed.
This is a common issue that can stem from multiple sources. Use the following logical guide to troubleshoot the problem.
Caption: A logical workflow for troubleshooting loss of this compound activity.
Detailed Troubleshooting Steps:
-
Verify Stock Solution Integrity:
-
Age and Storage: Ensure your stock solution is within its recommended shelf life and has been stored correctly (-80°C is preferred for long-term storage).[6][7]
-
Freeze-Thaw Cycles: Avoid using a stock solution that has been freeze-thawed multiple times. Aliquoting is key.[8]
-
Action: If in doubt, prepare a fresh stock solution from the powder.
-
-
Assess Cell Health and Culture Conditions:
-
Contamination: Check for microbial contamination (e.g., mycoplasma, bacteria, fungi), which can alter cellular responses.[9]
-
Cell Viability: Ensure cells are healthy (>90% viability) before starting the experiment. Stressed or dying cells will not respond appropriately.
-
Passage Number: Use cells within a consistent and low passage number range. High passage numbers can lead to phenotypic drift and altered drug responses.
-
Action: If cell health is suboptimal, thaw a fresh, low-passage vial of cells.[10]
-
-
Evaluate Assay Performance:
-
Controls: Confirm that your positive control (e.g., a TLR7/8 agonist like R848) elicits a strong response and your negative/vehicle control (e.g., DMSO) shows a basal response.[3] If controls fail, the issue lies with the assay itself, not this compound.
-
Action: Troubleshoot the assay system, checking all reagents, incubation times, and equipment.
-
-
Consider Long-Term Culture Specifics:
-
Compound Replenishment: In experiments lasting several days or weeks, the effective concentration of this compound may decrease. When changing the culture medium, replenish this compound to maintain a consistent concentration.
-
Media Stability: While this compound itself is a stable small molecule, components in the culture media can degrade over time, affecting cell health and response. Ensure regular media changes.
-
Non-Specific Binding: Small molecules can sometimes adsorb to the plastic of culture vessels. While less common, if all other factors are ruled out, this could be a consideration.
-
References
- 1. invivogen.com [invivogen.com]
- 2. This compound | C16H15F3N4 | CID 129240620 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Phase 1 study in healthy participants of the safety, pharmacokinetics, and pharmacodynamics of this compound (M5049), a dual antagonist of toll‐like receptors 7 and 8 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Merck’s this compound to Reduce Disease Activity in CLE and SLE with Lupus Rash in Phase 2 [merckgroup.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | TLR | TargetMol [targetmol.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
Avoiding Enpatoran precipitation in experimental buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and prevent the precipitation of Enpatoran in experimental buffers.
Troubleshooting Guide: this compound Precipitation
This compound is known to be poorly soluble in aqueous solutions. Precipitation during the preparation of experimental buffers is a common issue that can significantly impact experimental outcomes. This guide provides a systematic approach to identifying and resolving these solubility challenges.
Initial Assessment:
-
Visual Inspection: Observe the solution for any visible particulates, cloudiness, or film formation. Precipitation can sometimes be subtle.
-
Concentration Check: Ensure that the intended final concentration of this compound does not exceed its solubility limit in the final buffer composition.
-
Solvent Purity: Use fresh, anhydrous DMSO for preparing the initial stock solution, as absorbed moisture can reduce the solubility of this compound.
Problem: Precipitate forms immediately upon dilution of DMSO stock into aqueous buffer.
| Possible Cause | Solution |
| Rapid Change in Solvent Environment | The abrupt transfer from 100% DMSO to a purely aqueous environment can cause the compound to crash out of solution. To mitigate this, employ a stepwise dilution method. First, perform serial dilutions of your concentrated DMSO stock in DMSO to get closer to the final concentration. Then, add this less concentrated DMSO stock to the aqueous buffer dropwise while vortexing to ensure rapid mixing and prevent localized high concentrations of this compound.[1] |
| Final DMSO Concentration is Too Low | This compound's solubility is highly dependent on the presence of a co-solvent like DMSO. Ensure the final concentration of DMSO in your experimental buffer is sufficient to maintain solubility, typically between 0.1% and 0.5% for most cell-based assays. However, always perform a vehicle control to account for any effects of DMSO on your experimental system. |
| Buffer Composition | Certain buffer components, particularly high concentrations of phosphate, can sometimes contribute to the precipitation of small molecules.[2][3][4][5] If precipitation persists, consider testing alternative buffer systems such as HEPES or Tris, ensuring the pH is maintained at a level appropriate for your experiment. |
Problem: Solution is initially clear but becomes cloudy over time.
| Possible Cause | Solution |
| Temperature Effects | Changes in temperature can affect solubility. If the solution was warmed to aid initial dissolution, it might precipitate as it cools to room temperature or experimental temperature (e.g., 37°C). If precipitation occurs at a lower temperature, gentle warming and sonication may be required before use. Always visually inspect solutions before use.[6] |
| pH Instability | The pH of the buffer may be drifting over time, affecting the ionization state and solubility of this compound. Verify the pH of your buffer before and after the addition of this compound and adjust as necessary. Ensure your buffer has sufficient buffering capacity for the duration of your experiment. |
| Interaction with Other Components | This compound may interact with other components in your experimental medium, such as proteins or salts, leading to delayed precipitation. If this is suspected, consider preparing the final this compound solution as close to the time of use as possible. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Anhydrous Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. It is practically insoluble in water and ethanol.
Q2: What is the maximum recommended final concentration of DMSO in cell-based assays?
A2: For most cell lines, the final concentration of DMSO should be kept at or below 0.5% to minimize cytotoxicity. However, the tolerance can vary between cell types, so it is crucial to run a vehicle control (media with the same final concentration of DMSO) to assess any potential effects on your specific cells.
Q3: Are there any established formulation protocols to improve this compound's solubility in aqueous buffers?
A3: Yes, for in vivo studies, which can be adapted for in vitro experiments, formulations using co-solvents and solubilizing agents have been developed. These aim to create a more stable solution or a fine suspension. Two such protocols are detailed in the table below.[7]
Q4: Can I filter-sterilize my this compound solution?
A4: While filter sterilization is a common practice, it can be problematic if this compound has started to precipitate, as the filter may remove the active compound. If you observe any particulates, filtering will lower the effective concentration of your solution. It is recommended to first ensure complete dissolution and then, if necessary, filter through a low protein-binding filter (e.g., PVDF).
Q5: How should I store my this compound stock solution?
A5: this compound stock solutions in DMSO should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[7]
Quantitative Data on this compound Formulation
The following tables summarize known solubility data and formulation protocols for this compound.
Table 1: this compound Solubility
| Solvent | Solubility | Reference |
| DMSO | ≥ 24.4 mg/mL (76.3 mM) | [7] |
| Water | Insoluble | |
| Ethanol | Insoluble |
Table 2: In Vivo Formulation Protocols for this compound
These protocols are designed for in vivo administration but provide a valuable starting point for preparing concentrated solutions for in vitro use, which can then be further diluted into the final experimental buffer.
| Protocol | Components | Final Concentration of this compound | Procedure | Reference |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.44 mg/mL (7.62 mM) | Dissolve this compound in DMSO first. Sequentially add PEG300, Tween-80, and saline, ensuring the solution is clear after each addition. Sonication may be required. | [7] |
| 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.44 mg/mL (7.62 mM) | Prepare a 20% Sulfobutylether-β-cyclodextrin (SBE-β-CD) solution in saline. Add the this compound DMSO stock to the SBE-β-CD solution. | [7] |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solution for Cell-Based Assays
This protocol provides a general guideline for preparing a working solution of this compound for in vitro experiments, minimizing the risk of precipitation.
-
Prepare a Concentrated Stock Solution: Dissolve this compound powder in anhydrous DMSO to create a high-concentration stock solution (e.g., 10 mM). Ensure complete dissolution, using gentle warming (up to 37°C) and vortexing if necessary.[6]
-
Intermediate Dilutions in DMSO: Perform serial dilutions of your concentrated stock solution in DMSO to get closer to your final desired concentration. This minimizes the volume of DMSO stock you will add to your aqueous buffer.
-
Preparation of Final Working Solution:
-
Warm your experimental buffer (e.g., cell culture medium) to 37°C.
-
While gently vortexing the buffer, add the appropriate volume of your intermediate this compound-DMSO solution dropwise.
-
Ensure the final DMSO concentration is as low as possible, ideally ≤ 0.5%.
-
-
Final Check: Visually inspect the final working solution for any signs of precipitation before adding it to your cells. The solution should be clear.
Visualizations
Signaling Pathway
This compound is an inhibitor of Toll-like Receptor 7 (TLR7) and Toll-like Receptor 8 (TLR8). These receptors are located in the endosomes of immune cells and recognize single-stranded RNA (ssRNA), initiating a signaling cascade that leads to the production of pro-inflammatory cytokines and type I interferons.
Caption: Simplified TLR7/8 signaling pathway and the inhibitory action of this compound.
Experimental Workflow
The following diagram outlines a logical workflow for preparing and troubleshooting this compound solutions for in vitro experiments.
Caption: Workflow for preparing and troubleshooting this compound experimental solutions.
References
- 1. researchgate.net [researchgate.net]
- 2. Toward an In Vivo Dissolution Methodology: A Comparison of Phosphate and Bicarbonate Buffers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solubility vs Dissolution in Physiological Bicarbonate Buffer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solubility vs Dissolution in Physiological Bicarbonate Buffer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of pH and Buffer Capacity of Physiological Bicarbonate Buffer on Precipitation of Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
Technical Support Center: Enpatoran and the Impact of Serum Proteins
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the potential impact of serum proteins on the experimental activity of Enpatoran, a selective dual inhibitor of Toll-like receptor 7 (TLR7) and TLR8. Understanding these interactions is critical for accurate data interpretation and troubleshooting in preclinical and clinical research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is an orally administered, first-in-class small molecule that selectively binds to and inhibits TLR7 and TLR8.[1] These receptors are involved in the innate immune system and play a role in the pathogenesis of autoimmune diseases like lupus by recognizing single-stranded RNA.[1] By blocking TLR7 and TLR8 signaling, this compound aims to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and interferon-alpha (IFN-α), which are key drivers of inflammation in these conditions.[1]
Q2: Why is it important to consider the effect of serum proteins on this compound's activity?
Like many small molecule drugs, this compound's activity can be influenced by its binding to plasma proteins, such as human serum albumin (HSA). Only the unbound, or "free," fraction of a drug is typically able to interact with its target and exert a pharmacological effect. High plasma protein binding can act as a reservoir for the drug, affecting its distribution, metabolism, and ultimately, its potency in both in vitro and in vivo settings. Therefore, understanding the extent of this compound's interaction with serum proteins is crucial for correlating in vitro potency with clinical efficacy.
Q3: Is there published data on the plasma protein binding of this compound?
Data Presentation: Impact of Serum on this compound Activity (Hypothetical Data)
| Parameter | Condition | Value | Implication for Researchers |
| This compound IC50 (IL-6 Inhibition) | Serum-Free Media | 10 nM | Represents the intrinsic potency of the compound without protein interference. |
| 10% Fetal Bovine Serum | 50 nM | The presence of serum proteins can decrease the apparent potency. | |
| 50% Human Serum | 150 nM | Higher concentrations of human serum proteins may lead to a more significant rightward shift in the dose-response curve. | |
| This compound Plasma Protein Binding | Human Plasma | 95% | A high degree of protein binding means only a small fraction of the total drug concentration is active at any given time. |
Experimental Protocols
1. Determining the Impact of Serum on this compound IC50
This protocol outlines a general method for assessing the effect of serum on the half-maximal inhibitory concentration (IC50) of this compound in a cell-based assay.
-
Cell Line: Use a relevant cell line expressing functional TLR7 and/or TLR8 (e.g., primary human peripheral blood mononuclear cells (PBMCs) or a reporter cell line).
-
Assay Conditions:
-
Culture cells in appropriate media.
-
Prepare serial dilutions of this compound in both serum-free media and media supplemented with varying concentrations of fetal bovine serum (FBS) or human serum (e.g., 10%, 25%, 50%).
-
Pre-incubate cells with the different this compound dilutions for 1-2 hours.
-
Stimulate the cells with a TLR7/8 agonist (e.g., R848).
-
After an appropriate incubation period, measure the downstream readout (e.g., IL-6 or IFN-α levels in the supernatant by ELISA, or a reporter gene signal).
-
-
Data Analysis:
-
Plot the dose-response curves for this compound under each serum condition.
-
Calculate the IC50 value for each curve using non-linear regression.
-
Compare the IC50 values to determine the fold-shift in potency caused by the presence of serum.
-
2. Equilibrium Dialysis for Plasma Protein Binding Assessment
Equilibrium dialysis is a standard method to determine the fraction of a drug that binds to plasma proteins.
-
Materials: Equilibrium dialysis device with a semi-permeable membrane (e.g., 5-10 kDa molecular weight cut-off), human plasma, phosphate-buffered saline (PBS), and an analytical method to quantify this compound (e.g., LC-MS/MS).
-
Procedure:
-
Spike human plasma with a known concentration of this compound.
-
Load the plasma sample into one chamber of the dialysis unit and an equal volume of PBS into the other chamber.
-
Incubate the unit at 37°C with gentle shaking to allow for equilibrium to be reached (typically 4-24 hours).
-
After incubation, collect samples from both the plasma and PBS chambers.
-
Analyze the concentration of this compound in both chambers using a validated bioanalytical method.
-
-
Calculation:
-
The concentration in the PBS chamber represents the unbound (free) drug concentration.
-
The concentration in the plasma chamber represents the total drug concentration (bound and unbound).
-
Percent bound = [1 - (Concentration in PBS / Concentration in plasma)] x 100.
-
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Higher than expected IC50 in cell-based assays | High Serum Protein Binding: this compound may be binding to proteins in the cell culture media, reducing its free concentration. | - Determine the IC50 in serum-free or low-serum conditions to establish a baseline. - If serum is required for cell viability, use a consistent and well-defined source and concentration of serum across all experiments. |
| Variability in results between experiments | Inconsistent Serum Source or Lot: Different lots of FBS or human serum can have varying protein compositions. | - Use a single, large batch of serum for a series of experiments. - Qualify new lots of serum by running a standard this compound dose-response curve. |
| Poor dose-response curve | Non-specific Binding to Labware: this compound may adsorb to plastic surfaces, especially in serum-free conditions. | - Use low-binding plates and tubes. - Include a small amount of a non-ionic detergent (e.g., Tween-20) in the assay buffer if compatible with the cells. |
| Discrepancy between in vitro potency and in vivo efficacy | High Plasma Protein Binding in vivo: The free concentration of this compound at the site of action may be much lower than the total plasma concentration. | - Determine the plasma protein binding of this compound in the relevant species. - Use pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate free drug exposure with efficacy. |
Visualizations
Caption: this compound inhibits TLR7/8 signaling, blocking downstream cytokine production.
Caption: Workflow for assessing the impact of serum on this compound's IC50.
Caption: Decision tree for troubleshooting unexpected this compound IC50 values.
References
Navigating Enpatoran: A Technical Guide for Researchers
For researchers and drug development professionals utilizing Enpatoran (M5049), a potent dual inhibitor of Toll-like receptor 7 (TLR7) and TLR8, this technical support center provides essential information for its effective storage, handling, and experimental application. this compound is a key compound in the investigation of autoimmune diseases such as systemic lupus erythematosus (SLE) and cutaneous lupus erythematosus (CLE).[1][2][3] This guide offers troubleshooting advice and frequently asked questions to ensure the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for storing this compound powder?
For long-term stability, this compound in its solid (powder) form should be stored at -20°C for up to three years.[4]
Q2: How should I prepare and store this compound stock solutions?
It is recommended to prepare stock solutions in dimethyl sulfoxide (DMSO).[4][5] Once prepared, aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -80°C for up to one year, or at -20°C for up to one month.[4] When preparing, ensure the use of fresh DMSO as moisture can reduce solubility.[4]
Q3: What is the mechanism of action of this compound?
This compound is a selective dual inhibitor of TLR7 and TLR8.[1][6][7] It functions by binding to and stabilizing the inactive state of the TLR7 and TLR8 dimers, which prevents the binding of TLR ligands and subsequent downstream signaling through both the NF-κB and IRF pathways.[1][8] This inhibition reduces the production of pro-inflammatory cytokines like IL-6 and IFN-α.[6][8][9]
Storage and Handling Best Practices
Proper storage and handling are critical to maintain the potency and stability of this compound.
| Form | Storage Temperature | Duration | Key Considerations |
| Solid (Powder) | -20°C | 3 years[4] | Keep container tightly sealed in a cool, well-ventilated area away from direct sunlight and moisture.[10] |
| Stock Solution (in DMSO) | -80°C | 1 year[4] | Aliquot to prevent repeated freeze-thaw cycles.[4][11] |
| -20°C | 1 month[4][11] | Use fresh, moisture-free DMSO for optimal solubility.[4] |
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation in stock solution upon thawing | - Solution may not be fully dissolved. - Exceeded solubility limit. | - Warm the solution briefly and vortex to redissolve. - If precipitation persists, sonication may be used to aid dissolution.[5] - Ensure the stock concentration does not exceed the recommended solubility in DMSO (e.g., 18 mg/mL).[4] |
| Inconsistent or lower-than-expected activity in assays | - Degradation of this compound due to improper storage. - Repeated freeze-thaw cycles of the stock solution. | - Prepare fresh working solutions from a new aliquot of the stock solution. - Verify that the stock solution has been stored correctly at -80°C and for no longer than one year.[4] |
| Unexpected cellular toxicity | - High concentration of DMSO in the final working solution. - Off-target effects at high concentrations of this compound. | - Ensure the final concentration of DMSO in your cell culture medium is low (typically <0.5%) to avoid solvent toxicity. - Perform a dose-response curve to determine the optimal non-toxic concentration of this compound for your specific cell type. |
| Difficulty dissolving this compound for in vivo studies | - Inappropriate vehicle selection. | - For oral administration, a common formulation is a suspension in carboxymethylcellulose sodium (CMC-NA).[4] - Another suggested formulation involves a sequential addition of solvents: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. It is crucial to add solvents sequentially and ensure the solution is clear before adding the next solvent. Sonication can be used to aid dissolution.[5][11] |
Experimental Protocols & Methodologies
In Vitro TLR7/8 Inhibition Assay
This protocol outlines a general method for assessing the inhibitory activity of this compound on TLR7 and TLR8 signaling in a cell-based assay.
-
Cell Culture: Culture HEK293 cells that are engineered to express human TLR7 or TLR8 and a reporter gene (e.g., secreted alkaline phosphatase, SEAP) under the control of an NF-κB promoter.
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Assay Procedure:
-
Seed the HEK-Blue™ TLR7 or TLR8 cells in a 96-well plate.
-
Pre-incubate the cells with varying concentrations of this compound for 1-2 hours.
-
Stimulate the cells with a known TLR7 agonist (e.g., R848) or TLR8 agonist (e.g., ssRNA40).
-
Incubate for 16-24 hours.
-
-
Data Analysis: Measure the reporter gene activity (e.g., SEAP levels using a spectrophotometer). Calculate the IC50 value of this compound by plotting the percentage of inhibition against the log concentration of the compound. This compound has reported IC50 values of 11.1 nM for TLR7 and 24.1 nM for TLR8 in HEK293 cells.[4][6][11]
Ex Vivo Cytokine Secretion Assay
This protocol is designed to measure the effect of this compound on cytokine production in primary human cells.
-
Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Compound Treatment:
-
Plate the PBMCs in a 96-well plate.
-
Pre-treat the cells with different concentrations of this compound for 1-2 hours.
-
-
Stimulation: Stimulate the cells with a TLR7/8 agonist like R848.
-
Incubation: Incubate the cells for 18-24 hours at 37°C in a CO2 incubator.
-
Cytokine Measurement: Collect the cell culture supernatant and measure the concentration of cytokines such as IL-6 and IFN-α using an enzyme-linked immunosorbent assay (ELISA) or a multiplex bead-based assay.
Visualizing Key Processes
To further aid in the understanding of this compound's mechanism and experimental application, the following diagrams illustrate key pathways and workflows.
Caption: this compound inhibits TLR7/8 signaling pathway.
Caption: Workflow for in vitro TLR inhibition assay.
References
- 1. invivogen.com [invivogen.com]
- 2. 2025-05-21 Positive Phase 2 Data for this compound [emdserono.com]
- 3. clinicaltrials.eu [clinicaltrials.eu]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound | TLR | TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleck.co.jp [selleck.co.jp]
- 8. Phase 1 study in healthy participants of the safety, pharmacokinetics, and pharmacodynamics of this compound (M5049), a dual antagonist of toll‐like receptors 7 and 8 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lupus.bmj.com [lupus.bmj.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
Validation & Comparative
A Comparative Analysis of Enpatoran and Hydroxychloroquine in Lupus Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the investigational drug Enpatoran and the established therapy Hydroxychloroquine (HCQ) for the treatment of lupus. The following sections detail their mechanisms of action, present available experimental data from preclinical and clinical studies, and outline the methodologies of key experiments.
Executive Summary
Systemic Lupus Erythematosus (SLE) and Cutaneous Lupus Erythematosus (CLE) are complex autoimmune diseases with a significant unmet medical need. While hydroxychloroquine has been a cornerstone of treatment for decades, novel therapies targeting more specific pathways are emerging. This compound, a selective Toll-like receptor (TLR) 7 and 8 inhibitor, represents one such promising agent. This guide synthesizes the current, publicly available data to facilitate a scientific comparison between these two compounds. It is important to note that direct head-to-head preclinical studies are not yet available in the public domain; therefore, comparisons are made based on data from separate studies.
Data Presentation: Preclinical and Clinical Efficacy
The following tables summarize the available quantitative data for this compound and hydroxychloroquine from both animal models and human clinical trials.
Table 1: Preclinical Efficacy in Lupus Mouse Models
| Parameter | This compound | Hydroxychloroquine |
| Mouse Model | IFN-α-accelerated NZB/W[1] | MRL/lpr[2][3][4] |
| Key Outcomes | - Improved survival[5][6] - Reduced kidney damage/proteinuria[1][5][6] - Decreased autoantibody levels[5][6] - Reduced interferon gene signature (IFN-GS)[5][6] | - Decreased appearance of LE-like skin lesions (1 of 10 mice in high-dose group vs. 6 of 13 in control)[2][4] - Reduced mast cell infiltration in the dermis (average of 12 cells in high-dose group vs. 81 in control)[2][4] - Reduced mortality rate (9% in high-dose group vs. 24% in control)[2][4] |
| Dosage | ≥ 1 mg/kg[7] | Low-dose: 4 mg/kg/day; High-dose: 40 mg/kg/day[2][4] |
Table 2: Clinical Efficacy in Lupus Patients
| Parameter | This compound (WILLOW Study - Cohort A) | Hydroxychloroquine (Various Studies) |
| Study Population | Patients with CLE or SLE with active lupus rash[3][8][9][10] | Patients with SLE or CLE |
| Primary Endpoint | Improvement in Cutaneous Lupus Erythematosus Disease Area and Severity Index Activity (CLASI-A) score[3] | Varies by study; often reduction in disease flares[11][12][13] or improvement in CLASI score[7] |
| Key Efficacy Results | CLASI-50 Response (≥50% improvement) at Week 24: - Up to 91.3% in this compound groups[3][8][9] - 38.5% in placebo group[3][8] CLASI-70 Response (≥70% improvement) at Week 24: - Up to 60.9% in this compound groups[3][8][9] - 11.5% in placebo group[3][8] - Rapid reduction in interferon gene signature scores from Week 2[4][10][14] | - Significantly reduced risk of disease flares compared to placebo[15] - In a Phase III trial for CLE, HCQ showed a greater proportion of "improved" or "remarkably improved" patients based on investigator's global assessment (51.4% vs. 8.7% for placebo)[7] - The PLUS study did not show that dose adjustment to a target blood level reduced flares over 7 months, though patients with therapeutic levels trended towards fewer flares[11][12][13] |
| Dosage | 25 mg, 50 mg, and 100 mg twice daily[3][10] | Typically ≤ 5 mg/kg/day actual body weight[16] |
Signaling Pathways and Mechanisms of Action
This compound: Selective TLR7/8 Inhibition
This compound is a first-in-class, oral, small-molecule inhibitor of Toll-like receptors 7 and 8 (TLR7/8)[4][6][8][10]. In lupus, the aberrant activation of these endosomal TLRs by self-RNA-containing immune complexes is a key driver of the pathogenic type I interferon (IFN) response. By selectively blocking TLR7 and TLR8, this compound aims to inhibit downstream signaling pathways that lead to the production of pro-inflammatory cytokines and autoantibodies.[4][10]
Hydroxychloroquine: A Multi-faceted Approach
Hydroxychloroquine's mechanism of action in lupus is multifaceted and not fully elucidated. It is known to be a weak base that accumulates in acidic intracellular compartments like lysosomes, raising their pH.[17][18][19] This has several downstream consequences:
-
Inhibition of Antigen Presentation: By increasing lysosomal pH, HCQ interferes with the processing of autoantigens and their loading onto MHC class II molecules, thereby reducing the activation of autoreactive T cells.[18]
-
Inhibition of TLR Signaling: HCQ can inhibit endosomal TLRs, particularly TLR7 and TLR9, by altering endosomal pH and potentially by directly binding to nucleic acids, thus preventing their recognition by the receptors.[2][18][19]
-
Autophagy Modulation: It disrupts the fusion of autophagosomes with lysosomes, a key step in the autophagy pathway which can be a source of autoantigens.[8][17]
Experimental Protocols
Detailed, step-by-step protocols for the following studies are not fully available in the public domain. The descriptions below are based on published study designs and general methodologies for such experiments.
Preclinical Model: IFN-α-Accelerated NZB/W Mice (for this compound)
This model is used to induce a more rapid and synchronized onset of lupus-like disease in NZB/W F1 mice, which are genetically predisposed to developing autoimmunity.[11][12][20][21]
-
Disease Induction: Young (e.g., 8-10 weeks old) female NZB/W mice are administered an adenovirus vector expressing murine interferon-alpha (Ad-IFNα), typically via intravenous injection.[11][12]
-
Treatment: Beginning at the onset of proteinuria (a sign of kidney damage), mice are treated daily with this compound (e.g., via oral gavage) or a vehicle control.
-
Monitoring and Endpoints:
-
Proteinuria: Urine is collected regularly (e.g., weekly) to measure the urine protein-to-creatinine ratio.
-
Survival: Mice are monitored for the duration of the study, and survival rates are recorded.
-
Serology: Blood samples are taken to measure levels of anti-dsDNA autoantibodies using ELISA.
-
Histology: At the end of the study, kidneys are harvested, sectioned, and stained (e.g., with H&E and PAS) to assess the degree of glomerulonephritis.
-
Biomarkers: Spleen and other tissues can be analyzed for changes in immune cell populations (via flow cytometry) and gene expression (e.g., interferon gene signature via qPCR).
-
Clinical Trial: The WILLOW Study (for this compound)
The WILLOW study is a Phase II, randomized, double-blind, placebo-controlled, dose-finding study with a basket design to evaluate this compound in both CLE and SLE.[1][6][10][18]
-
Study Design: The trial includes two cohorts:
-
Cohort A: Patients with active CLE or SLE with a significant rash. The primary endpoint is the dose-response relationship based on the CLASI-A score at Week 16.[6][18]
-
Cohort B: Patients with active SLE. The primary endpoint is the BILAG-Based Composite Lupus Assessment (BICLA) response rate.[18][22]
-
-
Patient Population: Adults with a diagnosis of SLE and/or CLE with active disease. Permitted background medications include stable doses of corticosteroids, antimalarials, and one non-biologic immunosuppressant.[5]
-
Intervention: Patients are randomized to receive one of three doses of this compound (25 mg, 50 mg, or 100 mg) or a placebo, administered orally twice daily for 24 weeks, in addition to their standard of care.[1][10][18]
-
Assessments: Disease activity is assessed at baseline and at regular intervals throughout the study using standardized measures (CLASI-A, BICLA). Safety and tolerability are monitored through the recording of adverse events and laboratory tests. Biomarker analysis, including the interferon gene signature, is also performed.[4][14]
Clinical Trial: The PLUS Study (for Hydroxychloroquine)
The Plaquenil LUpus Systemic (PLUS) study was a prospective, randomized, double-blind, placebo-controlled multicenter trial.[11][12][13]
-
Study Design: The study aimed to determine if adjusting the HCQ dose to achieve a target blood concentration (≥1000 ng/ml) would reduce the rate of SLE flares.[11][12][13]
-
Patient Population: Patients with stable SLE (SELENA-SLEDAI ≤12) who had been on HCQ for at least 6 months. Patients with blood concentrations between 100 and 750 ng/ml were eligible for randomization.[11][12][13]
-
Intervention: Eligible patients were randomized into two groups for a 7-month follow-up:
-
Primary Endpoint: The number of patients experiencing an SLE flare during the 7-month follow-up period.[11][12][13]
-
Assessments: HCQ blood concentrations were measured, and disease activity (flares) was monitored throughout the study.
Conclusion
This compound and hydroxychloroquine represent two distinct therapeutic strategies for lupus. Hydroxychloroquine, with its broad immunomodulatory effects, remains a fundamental therapy. This compound offers a targeted approach by selectively inhibiting TLR7 and TLR8, key drivers of the interferon pathway implicated in lupus pathogenesis. Preclinical data in different mouse models show efficacy for both compounds in reducing disease manifestations. Clinically, this compound has demonstrated significant and rapid efficacy in reducing cutaneous lupus activity in a Phase II trial. While direct comparative studies are lacking, the available data suggest that targeted TLR7/8 inhibition is a promising strategy. The ongoing development of this compound and its progression to Phase III trials will be critical in defining its future role in the management of lupus.
References
- 1. EMD Serono’s this compound to Reduce Disease Activity in CLE and SLE with Lupus Rash in Phase [emdgroup.com]
- 2. The effect of hydroxychloroquine on lupus erythematosus-like skin lesions in MRL/lpr mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The effect of hydroxychloroquine on lupus erythematosus-like skin lesions in MRL/lpr mice | Semantic Scholar [semanticscholar.org]
- 5. This compound, a first-in-class, selective, orally administered toll-like receptor 7/8 inhibitor, in systemic and cutaneous lupus erythematosus: results from a randomised, placebo-controlled phase Ib study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AB0444 this compound: PRECLINICAL EVIDENCE SUPPORTING GLUCOCORTICOID DOSE REDUCTION AND PHASE II STUDY DESIGN IN PATIENTS WITH SLE AND/OR CLE (WILLOW) | Annals of the Rheumatic Diseases [ard.bmj.com]
- 7. Applying Modeling and Simulations for Rational Dose Selection of Novel Toll‐Like Receptor 7/8 Inhibitor this compound for Indications of High Medical Need - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. 2025-06-11 this compound Phase 2 Data from Cohort B in SLE [emdserono.com]
- 11. Interferon alpha Accelerates Murine SLE in a T Cell Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Interferon-α accelerates murine systemic lupus erythematosus in a T cell-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Hydroxychloroquine in systemic lupus erythematosus: results of a French multicentre controlled trial (PLUS Study) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound cuts Lupus rash – Medthority [medthority.com]
- 15. researchgate.net [researchgate.net]
- 16. aao.org [aao.org]
- 17. researchgate.net [researchgate.net]
- 18. Merck's this compound Shows Promise for Lupus Rash in Phase 2 Trial Despite Mixed Results [trial.medpath.com]
- 19. Hydroxychloroquine plus personal protective equipment versus standard personal protective equipment alone for the prevention of COVID-19 infections among frontline healthcare workers: the HydrOxychloroquine Prophylaxis Evaluation(HOPE) trial: A structured summary of a study protocol for a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Frontiers | IFNα Inducible Models of Murine SLE [frontiersin.org]
- 22. Phase II Trial of Lupus Treatment this compound Shows Promising Signs of Efficacy in those with Systemic Lupus Erythematosus | Lupus Foundation of America [lupus.org]
Enpatoran's Efficacy in Primary Human Immune Cells: A Comparative Analysis
For Immediate Release
A comprehensive review of preclinical data highlights the potency of Enpatoran (M5049), a novel Toll-like receptor 7 and 8 (TLR7/8) inhibitor, in modulating immune responses in primary human immune cells. This guide provides a comparative analysis of this compound's efficacy against other TLR7/8 inhibitors in clinical development, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
This compound is a quinoline-derivative small molecule that functions as a dual and selective inhibitor of TLR7 and TLR8.[1] By binding to and stabilizing the resting state of the TLR7 and TLR8 dimers, this compound effectively antagonizes the binding of TLR ligands, thereby inhibiting downstream signaling pathways, including the NF-κB and IRF pathways.[1][2] This mechanism of action leads to a reduction in the production of pro-inflammatory cytokines and interferons, which are key drivers in various autoimmune diseases.[3][4][5]
Comparative Efficacy in Primary Human Immune Cells
This compound has demonstrated potent inhibition of TLR7/8-mediated signaling in various in vitro assays using primary human immune cells. The following tables summarize the available quantitative data on the efficacy of this compound and its key competitors, Afimetoran (BMS-986256) and DS-7011a.
| Compound | Target(s) | Cell Type | Assay | Ligand | Endpoint | IC50 |
| This compound (M5049) | TLR7/8 | Human Whole Blood | Cytokine Release | R848 | IL-6 Production | 120 nM[2] |
| TLR7/8 | Human Whole Blood | Cytokine Release | miR-122, Let7c RNA, Alu RNA, R848 | IL-6 Production | 35-45 nM[2] | |
| TLR7/8 | HEK293 | Reporter Gene | TLR7/8 Agonists | NF-κB/IRF Activation | TLR7: 11.1 nM, TLR8: 24.1 nM[2][3] | |
| Afimetoran (BMS-986256) | TLR7/8 | Human Whole Blood | Cytokine Release | TLR7/8 Agonists | IL-6 Production | Single-digit nM[2][6] |
| TLR7 | Human B Cells | Cell Surface Marker | TLR7 Agonist | CD69 Expression | Single-digit nM[2] | |
| TLR8 | Human Monocytes | Cell Surface Marker | TLR8 Agonist | CD319 Expression | Single-digit nM[2] | |
| DS-7011a | TLR7 | Human PBMCs | Cytokine Release | TLR7 Agonist | IFNα & IL-6 Production | Dose-dependent inhibition observed[1][7] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway of this compound and a general workflow for evaluating TLR7/8 inhibitor efficacy in primary human immune cells.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the validation of this compound and its alternatives in primary human immune cells.
Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs)
Objective: To obtain a pure population of PBMCs from whole blood for subsequent in vitro assays.
Materials:
-
Whole blood from healthy human donors
-
Ficoll-Paque PLUS (or similar density gradient medium)
-
Phosphate-Buffered Saline (PBS)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
Protocol:
-
Dilute whole blood 1:1 with PBS.
-
Carefully layer the diluted blood over an equal volume of Ficoll-Paque in a centrifuge tube.
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
-
Aspirate the upper layer containing plasma and platelets, leaving the mononuclear cell layer undisturbed at the plasma-Ficoll interface.
-
Carefully collect the mononuclear cell layer and transfer to a new centrifuge tube.
-
Wash the cells by adding 3-4 volumes of PBS and centrifuging at 100-200 x g for 10 minutes at room temperature.
-
Discard the supernatant and resuspend the cell pellet in complete RPMI-1640 medium.
-
Count the cells using a hemocytometer or automated cell counter and assess viability (e.g., via trypan blue exclusion).
Cytokine Release Assay in Human PBMCs
Objective: To quantify the inhibitory effect of TLR7/8 antagonists on the production of pro-inflammatory cytokines following TLR stimulation.
Materials:
-
Isolated human PBMCs
-
Complete RPMI-1640 medium
-
TLR7/8 agonist (e.g., R848)
-
This compound and/or alternative inhibitors
-
96-well cell culture plates
-
ELISA or Luminex kits for specific cytokines (e.g., IL-6, TNF-α, IFN-α)
Protocol:
-
Seed PBMCs in a 96-well plate at a density of 2 x 10^5 cells/well in 100 µL of complete RPMI-1640 medium.
-
Prepare serial dilutions of this compound and alternative inhibitors in complete RPMI-1640 medium.
-
Add 50 µL of the inhibitor dilutions to the respective wells and incubate for 1-2 hours at 37°C, 5% CO2.
-
Prepare the TLR7/8 agonist (e.g., R848 at a final concentration of 1 µM) in complete RPMI-1640 medium.
-
Add 50 µL of the TLR7/8 agonist to the wells (final volume of 200 µL). Include wells with cells and agonist only (positive control) and cells with medium only (negative control).
-
Incubate the plate for 24-48 hours at 37°C, 5% CO2.
-
After incubation, centrifuge the plate at 300 x g for 5 minutes to pellet the cells.
-
Collect the supernatant and measure the concentration of desired cytokines using ELISA or a multiplex bead-based assay (e.g., Luminex) according to the manufacturer's instructions.
-
Calculate the IC50 values for each inhibitor by plotting the cytokine concentration against the inhibitor concentration and fitting the data to a four-parameter logistic curve.
Flow Cytometry Analysis of Cell Surface Marker Expression
Objective: To assess the effect of TLR7/8 inhibitors on the activation of specific immune cell subsets by measuring the expression of cell surface markers.
Materials:
-
PBMCs treated as described in the Cytokine Release Assay protocol
-
Fluorescently-conjugated antibodies against cell surface markers (e.g., anti-CD69, anti-CD86, anti-HLA-DR) and cell lineage markers (e.g., anti-CD19 for B cells, anti-CD14 for monocytes)
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Flow cytometer
Protocol:
-
After the incubation period, gently resuspend the cells in each well.
-
Transfer the cell suspension to FACS tubes.
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells with 1 mL of cold FACS buffer and repeat the centrifugation.
-
Resuspend the cell pellet in 100 µL of FACS buffer containing the pre-titrated fluorescently-conjugated antibodies.
-
Incubate for 30 minutes on ice in the dark.
-
Wash the cells twice with 1 mL of cold FACS buffer.
-
Resuspend the final cell pellet in 300-500 µL of FACS buffer.
-
Acquire the samples on a flow cytometer.
-
Analyze the data using appropriate software to determine the percentage of positive cells and the mean fluorescence intensity (MFI) of the activation markers on the gated immune cell populations.
Conclusion
The available preclinical data strongly support the efficacy of this compound as a potent inhibitor of TLR7 and TLR8 in primary human immune cells. Its ability to suppress the production of key pro-inflammatory cytokines at nanomolar concentrations positions it as a promising therapeutic candidate for autoimmune diseases. Comparative analysis with other TLR7/8 inhibitors, such as Afimetoran, suggests a competitive profile, although further head-to-head studies in standardized primary human immune cell assays are warranted to definitively establish its relative potency and potential clinical advantages. The detailed experimental protocols provided herein offer a framework for researchers to conduct such comparative evaluations and further investigate the immunomodulatory properties of this compound and other novel TLR inhibitors.
References
- 1. DS-7011a, An Anti-TLR7 Antagonistic Monoclonal Antibody, Suppresses Human Immune Cells and Multiple Cytokines/Chemokines Related to the Pathogenesis of SLE - ACR Meeting Abstracts [acrabstracts.org]
- 2. POS1129 IN VITRO EVIDENCE DEMONSTRATES THAT AFIMETORAN (BMS-986256), AN EQUIPOTENT TLR7/8 DUAL ANTAGONIST, HAS STEROID-SPARING POTENTIAL IN THE CLINIC | Annals of the Rheumatic Diseases [ard.bmj.com]
- 3. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 4. resources.revvity.com [resources.revvity.com]
- 5. Safety, Tolerability, Efficacy, Pharmacokinetics, and Pharmacodynamics of Afimetoran, a Toll‐Like Receptor 7 and 8 Inhibitor, in Patients With Cutaneous Lupus Erythematosus: A Phase 1b Randomized, Double‐Blind, Placebo‐Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Targeting Toll-Like Receptor 7 with DS-7011a, a Promising Novel Antagonistic Antibody for the Treatment of Systemic Lupus Erythematosus - ACR Meeting Abstracts [acrabstracts.org]
Evaluating the Synergistic Effects of Enpatoran with Other Immunomodulators: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Enpatoran, a potent and selective dual inhibitor of Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8), is emerging as a promising therapeutic agent for a range of autoimmune diseases, including systemic lupus erythematosus (SLE) and cutaneous lupus erythematosus (CLE). Its mechanism of action, which involves the suppression of pro-inflammatory cytokine and type I interferon production, positions it as a key candidate for combination therapies. This guide provides a comparative analysis of the synergistic effects of this compound with other immunomodulators, supported by preclinical experimental data.
This compound's Core Mechanism: Inhibition of TLR7/8 Signaling
This compound functions by binding to and stabilizing the dimeric TLR7 and TLR8 receptors in their inactive state. This prevents the recruitment of the adaptor protein MyD88 and subsequent downstream signaling cascades. The ultimate effect is the inhibition of key transcription factors, namely nuclear factor-kappa B (NF-κB) and interferon regulatory factors (IRFs), leading to a reduction in the production of inflammatory mediators such as interleukin-6 (IL-6) and interferon-alpha (IFN-α).[1][2][3]
Diagram: this compound's Mechanism of Action
Caption: this compound inhibits TLR7/8 signaling, blocking downstream inflammatory pathways.
Synergistic Effects with Glucocorticoids (Dexamethasone)
Preclinical studies have demonstrated a significant synergistic effect between a TLR7/8 inhibitor and the glucocorticoid dexamethasone in suppressing inflammatory responses. This finding is particularly relevant as glucocorticoids are a cornerstone of treatment for many autoimmune diseases, and a therapy that allows for dose reduction would be of great clinical benefit.
Quantitative Data Summary
| Treatment Combination | Target Cytokine | Cell Type | Key Finding |
| TLR7/8 Inhibitor + Dexamethasone | IL-6 | Human PBMCs | Synergistic Inhibition: The combination shows greater inhibition of IL-6 production than either agent alone.[1] |
| TLR7/8 Inhibitor + Dexamethasone | NF-κB regulated genes | Human PBMCs | Enhanced Suppression: The combination leads to a greater reduction in the expression of NF-κB and interferon-regulated genes.[1] |
Experimental Protocol: In Vitro Synergy in Human PBMCs
This protocol outlines the key steps for evaluating the synergistic effects of this compound and dexamethasone on cytokine production in human peripheral blood mononuclear cells (PBMCs).
Diagram: Experimental Workflow for Synergy Evaluation
Caption: Workflow for assessing this compound and dexamethasone synergy in human PBMCs.
Methodology:
-
PBMC Isolation: Isolate PBMCs from whole blood of healthy donors using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: Plate the isolated PBMCs in 96-well plates at a density of 1 x 10^6 cells/mL in complete RPMI-1640 medium.
-
Treatment: Pre-treat the cells with varying concentrations of this compound, dexamethasone, or a combination of both for 1-2 hours.
-
Stimulation: Stimulate the cells with a TLR7/8 agonist, such as R848 (resiquimod), at a predetermined optimal concentration.
-
Incubation: Incubate the plates for 24-48 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plates and collect the cell-free supernatant.
-
Cytokine Measurement: Quantify the concentration of IL-6 in the supernatants using a commercial enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.
-
Data Analysis: Analyze the data for synergistic effects using methods such as the Bliss independence model or Loewe additivity model.
Potential Synergies with Other Immunomodulators
While direct experimental data for this compound in combination with other classes of immunomodulators is limited, the underlying mechanisms of action suggest potential for synergistic or additive effects.
Bruton's Tyrosine Kinase (BTK) Inhibitors
Mechanistic Rationale: BTK is a critical signaling molecule downstream of the B-cell receptor (BCR) and is also implicated in TLR signaling pathways. Preclinical studies have shown that BTK inhibition can block TLR7-mediated activation of immune cells.[4] A BTK inhibitor has been shown to block the synergistic production of IL-6 mediated by TLR7 and BCR co-activation. This suggests that a dual blockade of TLR7/8 with this compound and BTK could provide a more comprehensive suppression of B-cell and myeloid cell activation in autoimmune diseases like SLE.
Diagram: Potential Synergy with BTK Inhibitors
Caption: Dual inhibition of TLR7/8 and BTK may offer enhanced therapeutic benefit.
Janus Kinase (JAK) Inhibitors
Mechanistic Rationale: JAK inhibitors block the signaling of multiple cytokines that are downstream of TLR activation, including interferons and various interleukins. While this compound blocks the initial production of these cytokines, JAK inhibitors would block the cellular response to any residual cytokines. This complementary action could lead to a more profound and sustained anti-inflammatory effect. Preclinical studies in animal models of arthritis have demonstrated the efficacy of JAK inhibitors in reducing disease severity.[5] Further investigation is warranted to explore the potential synergy of combining a TLR7/8 inhibitor with a JAK inhibitor.
Anti-CD20 Antibodies (e.g., Rituximab)
Mechanistic Rationale: Anti-CD20 antibodies deplete B-cells, which are key players in many autoimmune diseases through antibody production and antigen presentation. This compound, by inhibiting TLR7/8, can suppress the activation of remaining B-cells and other immune cells like plasmacytoid dendritic cells. This dual approach of B-cell depletion and functional inhibition of remaining immune cells could offer a powerful therapeutic strategy.
Conclusion
The preclinical evidence strongly supports a synergistic relationship between this compound and glucocorticoids, offering a potential avenue for steroid-sparing regimens in the treatment of autoimmune diseases. Furthermore, the mechanistic rationale for combining this compound with other immunomodulators, particularly BTK and JAK inhibitors, is compelling. Future preclinical and clinical studies are needed to fully elucidate the synergistic potential and clinical benefits of these combination therapies. This guide provides a foundational understanding for researchers and drug development professionals to inform the design of future investigations into the combination potential of this compound.
References
- 1. Preclinical Evidence for the Glucocorticoid-Sparing Potential of a Dual Toll-Like Receptor 7/8 Inhibitor in Autoimmune Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical characterization of the Toll-like receptor 7/8 antagonist MHV370 for lupus therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Novel, Potent and Selective TLR7/8 Small Molecule Inhibitor Blocks TLR7/8 Pathway in the Presence of HCQ and Demonstrates Robust Preclinical Efficacy in Lupus Models - ACR Meeting Abstracts [acrabstracts.org]
- 4. Btk inhibition treats TLR7/IFN driven murine lupus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Autoimmune Arthritis Preclinical Models | ChemPartner [chempartner.com]
Enpatoran Demonstrates Efficacy in Models with Features of Standard-of-Care Resistance
For Immediate Release
DATELINE – Enpatoran, a first-in-class, orally administered dual inhibitor of Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8), is showing promise in patient populations with autoimmune diseases, such as lupus, that are resistant or refractory to standard-of-care treatments. Preclinical and clinical data suggest that this compound's unique mechanism of action may overcome key pathways associated with treatment resistance, particularly to glucocorticoids.
Recent clinical findings from the Phase 2 WILLOW study (NCT05162586) indicate that this compound, when added to standard of care, improves outcomes in patients with systemic lupus erythematosus (SLE) and cutaneous lupus erythematosus (CLE), including those with inadequate responses to current therapies.[1] Preclinical evidence further supports this by suggesting that the activation of TLR7/8 can contribute to glucocorticoid resistance, a common challenge in managing autoimmune diseases.[2][3][4][5] this compound's ability to inhibit these receptors may resensitize patients to the effects of glucocorticoids, potentially allowing for dose reduction and minimizing long-term side effects.[2][3][4]
Mechanism of Action: Targeting the Source of Inflammation
This compound selectively targets TLR7 and TLR8, which are critical sensors in the innate immune system that recognize single-stranded RNA.[1][4] In diseases like lupus, the aberrant activation of these receptors by self-RNA leads to the overproduction of pro-inflammatory cytokines, including type I interferons (IFN), and the generation of autoantibodies, driving the chronic inflammation and tissue damage characteristic of the disease.[1][4] By blocking this upstream signaling, this compound aims to reduce the inflammatory cascade that contributes to disease activity and potentially to treatment resistance.[1][6][7][8]
dot
Caption: this compound's Mechanism of Action in Inhibiting TLR7/8 Signaling.
Efficacy in a Standard-of-Care Resistant Context: The WILLOW Study
The Phase 2 WILLOW study evaluated the efficacy and safety of this compound in patients with active CLE or SLE who were already receiving standard-of-care treatments.[1][8] While the study had mixed results for its primary endpoints across different cohorts, pre-specified sub-population analyses provided encouraging data on its potential in more treatment-resistant patients.[9]
Table 1: Efficacy of this compound in a Subgroup of SLE Patients with High Corticosteroid Use
| Outcome (at Week 24) | Placebo + SoC | This compound (all doses) + SoC |
| BICLA Response Rate | Lower | Higher |
| BICLA (BILAG-Based Composite Lupus Assessment) is a composite measure of disease activity. | ||
| SoC (Standard of Care) included treatments like corticosteroids and antimalarials. | ||
| (Note: Specific quantitative data for this subgroup was described as "higher and relevant" but not detailed in the provided search results.) |
Table 2: Efficacy of this compound in SLE Patients with Active Skin Disease (CLASI-A ≥8)
| Outcome (at Week 24) | Placebo + SoC | This compound + SoC |
| BICLA Response Rate | 31.7% | Up to 58.6% |
| CLASI-70 Response Rate | 26.8% | Up to 60.5% |
| CLASI-A (Cutaneous Lupus Erythematosus Disease Area and Severity Index Activity) measures skin disease activity. | ||
| CLASI-70 indicates a 70% or greater improvement in skin rash severity. |
These findings suggest that this compound provides additional benefit to patients who are not adequately controlled by standard therapies, including those on higher doses of corticosteroids.
Preclinical Evidence of Overcoming Glucocorticoid Resistance
Preclinical studies have shown a synergistic effect between this compound and glucocorticoids.[2][3] In stimulated human peripheral blood mononuclear cells (PBMCs), the combination of a TLR7/8 inhibitor and dexamethasone inhibited the release of pro-inflammatory cytokines, such as IL-6, more potently than either treatment alone.[3] This suggests that this compound could potentially restore sensitivity to glucocorticoids in patients who have become resistant.
Experimental Protocols
The WILLOW Study (NCT05162586)
The WILLOW study is a Phase 2, multicenter, randomized, double-blind, placebo-controlled trial designed to assess the efficacy and safety of this compound in patients with SLE and CLE.[1][6][8]
-
Study Design: The trial utilizes a basket design with two main cohorts.[3]
-
Cohort A: Enrolled patients with CLE or SLE with active lupus rash. The primary endpoint was the dose-response relationship based on the Cutaneous Lupus Erythematosus Disease Area and Severity Index-A (CLASI-A).[3]
-
Cohort B: Enrolled patients with moderate to severe SLE. The primary endpoint was the dose-response relationship based on the BILAG-Based Composite Lupus Assessment (BICLA) response at week 24.[5][9]
-
-
Intervention: Patients were randomized to receive one of three doses of this compound (25 mg, 50 mg, or 100 mg) or a placebo, administered orally twice daily for 24 weeks, in addition to their ongoing standard-of-care therapy.[1][8]
-
Key Inclusion Criteria: Patients had to have a diagnosis of SLE and/or CLE with active disease at baseline. Permitted standard-of-care therapies included stable doses of corticosteroids (up to a prednisone-equivalent of 15 mg/day) and antimalarials.[4]
-
Key Exclusion Criteria: Patients with other autoimmune diseases, drug-induced lupus, significant cardiovascular events, or a recent history of malignancy were excluded.[4]
dot
Caption: Experimental Workflow of the Phase 2 WILLOW Study.
Conclusion
This compound's novel mechanism of inhibiting TLR7 and TLR8 presents a promising new therapeutic strategy for autoimmune diseases, particularly in patient populations that are resistant to current standard-of-care treatments. The available data from the Phase 2 WILLOW study, supported by preclinical evidence, suggests that this compound can provide significant clinical benefits, especially for patients with prominent skin manifestations and those on high doses of corticosteroids. Further investigation in a Phase 3 program is anticipated to more definitively establish its role in the treatment landscape for lupus and other autoimmune conditions.[10]
References
- 1. EMD Serono’s this compound to Reduce Disease Activity in CLE and SLE with Lupus Rash in Phase [emdgroup.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a first-in-class, selective, orally administered toll-like receptor 7/8 inhibitor, in systemic and cutaneous lupus erythematosus: results from a randomised, placebo-controlled phase Ib study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phase II Trial of Lupus Treatment this compound Shows Promising Signs of Efficacy in those with Systemic Lupus Erythematosus | Lupus Foundation of America [lupus.org]
- 6. This compound cuts Lupus rash – Medthority [medthority.com]
- 7. EMD Serono Presents Positive Phase 2 Data for this compound Demonstrating Reduction in Disease Activity in Patients with Cutaneous Lupus Erythematosus (CLE) and Systemic Lupus Erythematosus (SLE) with Active Lupus Rash | Financial Post [financialpost.com]
- 8. Merck presents positive Phase 2 data for this compound demonstrating reduction in disease activity in patients with CLE and SLE with active lupus rash [indianpharmapost.com]
- 9. Merck KGaA’s lupus drug fails in SLE cohort of Phase II trial [clinicaltrialsarena.com]
- 10. Merck's this compound Shows Promise for Lupus Rash in Phase 2 Trial Despite Mixed Results [trial.medpath.com]
Comparative Analysis of Enpatoran's TLR7/8 Inhibition Across Diverse Cell Types
For Researchers, Scientists, and Drug Development Professionals
Enpatoran (M5049) is an investigational, first-in-class, orally administered dual inhibitor of Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8).[1][2] These receptors are key players in the innate immune system, recognizing single-stranded RNA viruses and endogenous RNA-containing immune complexes.[3][4] Their aberrant activation is implicated in the pathogenesis of autoimmune diseases like systemic lupus erythematosus (SLE) and cutaneous lupus erythematosus (CLE).[2] this compound aims to modulate the overactive immune response by blocking TLR7/8 signaling.[5][6] This guide provides a comparative overview of this compound's mechanism and performance, supported by experimental data, to aid in the evaluation of its therapeutic potential.
Quantitative Performance of this compound
This compound has demonstrated potent and selective inhibition of TLR7 and TLR8 across various in vitro systems. The following tables summarize the key quantitative data on its inhibitory activity and clinical efficacy from recent trials.
| Cell System | Target | IC50 (nM) | Reference |
| HEK293 Cells | TLR7 | 11.1 | [1][7] |
| TLR8 | 24.1 | [1][7] | |
| Human PBMCs | TLR7 | 68.3 | [7] |
| TLR8 | 620 | [7] | |
| Human Whole Blood | TLR7 | 2.2 | [7] |
| TLR8 | 120 | [7] | |
| IL-6 Production(stimulated by miR-122, Let7c RNA, Alu RNA, R848) | 35 - 45 | [1][3] |
Table 1: In Vitro Inhibitory Activity of this compound. IC50 values represent the concentration of this compound required to inhibit 50% of the TLR7/8 activity or IL-6 production.
| Trial (Phase) | Indication | Primary Endpoint | This compound Response Rate | Placebo Response Rate | Reference |
| WILLOW - Cohort A (Phase 2) | CLE or SLE with active rash | CLASI-A improvement at Week 16 | Dose-response relationship met (p=0.0002) | - | [8] |
| CLASI-50 at Week 24 | Up to 91.3% | 38.5% | [9] | ||
| CLASI-70 at Week 24 | Up to 60.9% | 11.5% | [9] | ||
| WILLOW - Cohort B (Phase 2) | Moderate to severe SLE | BICLA dose-response at Week 24 | Not met | - | [10] |
| Subgroup with active skin disease (CLASI-A ≥8) | BICLA response at Week 24 | Up to 58.6% | 31.7% | [10] | |
| CLASI-70 response at Week 24 | Up to 60.5% | 26.8% | [10] |
Table 2: Clinical Efficacy of this compound in Lupus Erythematosus. CLASI-A (Cutaneous Lupus Erythematosus Disease Area and Severity Index Activity) measures skin disease activity. CLASI-50/70 indicates a 50%/70% improvement from baseline. BICLA (BILAG-based Composite Lupus Assessment) is a composite measure of systemic disease activity.
| Drug (Trial) | Indication | Primary Endpoint | Active Drug Response Rate | Placebo Response Rate | Reference |
| Anifrolumab (TULIP-2) | Moderate to severe SLE | BICLA response at Week 52 | 47.8% | 31.5% | [1] |
| Belimumab (BLISS-76) | Active, autoantibody-positive SLE | SRI-4 at Week 52 | 43.2% (10 mg/kg) | 33.8% | [7] |
| Belimumab (BLISS-SC) | Active, autoantibody-positive SLE | SRI-4 at Week 52 | 61.4% (subcutaneous) | 48.4% | [11] |
Table 3: Efficacy of Alternative Biologics in Systemic Lupus Erythematosus. SRI-4 (SLE Responder Index-4) is another composite measure of disease activity. This table provides context but is not a direct head-to-head comparison with this compound.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of this compound and the workflows for key experimental assays used to validate its function.
Experimental Protocols
Ex Vivo Whole Blood Stimulation Assay
This assay assesses the ability of this compound to inhibit TLR7/8-mediated cytokine production in a physiologically relevant environment.
1. Materials:
-
Freshly drawn human whole blood collected in sodium heparin tubes.
-
RPMI-1640 medium.
-
This compound stock solution (in DMSO).
-
TLR7/8 agonist R848 (Resiquimod) stock solution.
-
96-well cell culture plates.
-
ELISA or Luminex kits for human IL-6 and IFN-α.
-
CO2 incubator (37°C, 5% CO2).
-
Centrifuge.
2. Procedure:
-
Within 2 hours of collection, dilute the whole blood 1:5 with pre-warmed RPMI-1640 medium.
-
Add 200 µL of the diluted blood to each well of a 96-well plate.
-
Prepare serial dilutions of this compound in RPMI-1640 medium. Add 25 µL of each dilution to the appropriate wells. Include a vehicle control (DMSO in RPMI).
-
Pre-incubate the plate for 30 minutes at 37°C.
-
Prepare the R848 working solution in RPMI-1640. Add 25 µL of the R848 solution to all wells except for the unstimulated controls.
-
Incubate the plate for 4 to 24 hours at 37°C in a 5% CO2 incubator.
-
After incubation, centrifuge the plate at 500 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant (plasma).
-
Measure the concentration of IL-6 and IFN-α in the plasma using ELISA or a Luminex assay according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value.
Interferon Gene Signature (IFN-GS) Score Measurement
This method quantifies the expression of a set of interferon-stimulated genes (ISGs) in whole blood, which serves as a biomarker for type I interferon pathway activation.
1. Materials:
-
Whole blood collected directly into PAXgene Blood RNA Tubes.
-
PAXgene Blood RNA Kit for RNA isolation.
-
NanoString nCounter Analysis System (or a real-time PCR system).
-
Custom or pre-defined NanoString CodeSet for target ISGs (e.g., IFI27, IFI44L, IFIT1, ISG15, RSAD2, SIGLEC1) and housekeeping genes.
-
Reagents for cDNA synthesis and RT-qPCR (if using PCR).
2. Procedure:
-
Collect whole blood into PAXgene tubes and process according to the manufacturer's instructions to stabilize RNA.
-
Isolate total RNA from the samples using the PAXgene Blood RNA Kit.
-
Assess RNA quality and quantity using a spectrophotometer or similar device.
-
Using NanoString:
-
Hybridize 100-200 ng of total RNA with the custom CodeSet overnight.
-
Process the hybridized samples on the NanoString nCounter Prep Station and read the counts on the Digital Analyzer.
-
-
Using RT-qPCR:
-
Reverse transcribe an equivalent amount of RNA to cDNA.
-
Perform real-time PCR for each target ISG and housekeeping gene.
-
-
Data Analysis and Score Calculation:
-
Normalize the raw counts of each ISG to the geometric mean of the housekeeping genes.
-
Log2 transform the normalized expression values.
-
The IFN-GS score is calculated by summing the log2 normalized expression values of all the selected ISGs for each sample.
-
Conclusion
This compound demonstrates potent, low-nanomolar inhibition of TLR7 and TLR8 in various human cell systems, including the physiologically relevant whole blood environment.[1][7][12] This in vitro activity translates to clinically meaningful improvements in cutaneous lupus erythematosus, as evidenced by the Phase 2 WILLOW trial.[8] While the primary endpoint for systemic lupus was not met in the overall population, promising efficacy signals were observed in subpopulations with active skin disease.[10]
Compared to established biologics like the B-cell-activating factor (BAFF) inhibitor belimumab and the type I interferon receptor (IFNAR) antagonist anifrolumab, this compound offers a distinct, upstream mechanism of action by targeting the initial activation of the TLR7/8 pathway. This may provide a broader inhibition of inflammatory cascades. Direct comparative trials are needed to definitively establish its relative efficacy and safety. The provided data and protocols offer a robust framework for researchers to further investigate and cross-validate the mechanism of this compound in various cellular contexts relevant to autoimmune and inflammatory diseases.
References
- 1. Trial of Anifrolumab in Active Systemic Lupus Erythematosus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rivm.nl [rivm.nl]
- 3. bmjopen.bmj.com [bmjopen.bmj.com]
- 4. ard.bmj.com [ard.bmj.com]
- 5. researchgate.net [researchgate.net]
- 6. rupress.org [rupress.org]
- 7. A Phase 3, Randomized, Placebo-Controlled Study of Belimumab, a Monoclonal Antibody That Inhibits BLyS, in Patients With Systemic Lupus Erythematosus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. invivogen.com [invivogen.com]
- 10. oncotarget.com [oncotarget.com]
- 11. Efficacy and Safety of Subcutaneous Belimumab in Systemic Lupus Erythematosus: A Fifty‐Two–Week Randomized, Double‐Blind, Placebo‐Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Phase III, multicentre, randomised, double-blind, placebo-controlled, 104-week study of subcutaneous belimumab administered in combination with rituximab in adults with systemic lupus erythematosus (SLE): BLISS-BELIEVE study protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Enpatoran and Baricitinib in Preclinical Arthritis Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two promising therapeutic agents, Enpatoran (M5049) and baricitinib, in the context of preclinical arthritis models. While both molecules have demonstrated potential in modulating inflammatory responses, they operate through distinct mechanisms of action, offering different approaches to the treatment of arthritic conditions. This comparison focuses on their performance in established animal models of arthritis, presenting available experimental data to aid in the evaluation of their respective therapeutic potential.
Executive Summary
This compound, a potent and selective dual inhibitor of Toll-like receptor 7 (TLR7) and TLR8, and baricitinib, a selective Janus kinase (JAK) 1 and JAK2 inhibitor, represent two different strategies for intervening in the inflammatory cascade that drives arthritis. Preclinical evidence for baricitinib in various arthritis models is well-documented, demonstrating its efficacy in reducing disease severity. In contrast, preclinical data for this compound in arthritis models are less extensive, with much of the current research focused on its potential in lupus. This guide synthesizes the available preclinical data for both compounds to offer a comparative perspective.
Mechanism of Action
This compound (M5049) is a small molecule that selectively inhibits TLR7 and TLR8.[1][2] These endosomal receptors play a crucial role in the innate immune system by recognizing single-stranded RNA (ssRNA) from pathogens and endogenous sources.[2] Aberrant activation of TLR7 and TLR8 is implicated in the pathogenesis of autoimmune diseases, leading to the production of pro-inflammatory cytokines and type I interferons.[1] By blocking these receptors, this compound aims to suppress the initiation and amplification of the inflammatory response.[2]
Baricitinib is an inhibitor of JAK1 and JAK2, key enzymes in the JAK-STAT signaling pathway.[3] This pathway is utilized by numerous cytokines and growth factors to transmit signals from the cell surface to the nucleus, leading to the transcription of genes involved in inflammation and immunity. By inhibiting JAK1 and JAK2, baricitinib effectively dampens the signaling of a broad range of pro-inflammatory cytokines implicated in the pathophysiology of rheumatoid arthritis.[3]
Signaling Pathway of this compound
References
- 1. Applying Modeling and Simulations for Rational Dose Selection of Novel Toll‐Like Receptor 7/8 Inhibitor this compound for Indications of High Medical Need - PMC [pmc.ncbi.nlm.nih.gov]
- 2. invivogen.com [invivogen.com]
- 3. Baricitinib for the treatment of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Showdown: Enpatoran's Inhibition of TLR7/8 Signaling Stands in Stark Contrast to Imiquimod's Agonistic Activity
For Immediate Release
In the landscape of immunomodulatory drug development, Toll-like receptors (TLRs) 7 and 8 have emerged as critical targets for therapeutic intervention in a range of diseases, from autoimmune disorders to viral infections. This guide provides an in vitro comparison of two key players in this field: Enpatoran (M5049), a potent dual inhibitor of TLR7 and TLR8, and imiquimod, a well-established TLR7 agonist. Through a detailed examination of their mechanisms of action, effects on cytokine signaling, and the experimental protocols used for their characterization, this document offers researchers, scientists, and drug development professionals a clear, data-driven perspective on their opposing effects on the innate immune system.
Opposing Mechanisms of Action on TLR7/8 Signaling
This compound and imiquimod represent two sides of the same coin when it comes to modulating TLR7 and TLR8 pathways. This compound, a quinoline-derivative, functions as a selective antagonist, effectively blocking the activation of both TLR7 and TLR8.[1] Its mechanism involves stabilizing the inactive dimeric form of these receptors, which prevents the binding of activating ligands.[1] This inhibitory action has been demonstrated to be potent against human TLR7 and TLR8, as well as mouse TLR7.[1]
Conversely, imiquimod, an imidazoquinoline compound, acts as a specific agonist for TLR7.[2] By binding to and activating TLR7, imiquimod initiates a downstream signaling cascade that mimics the natural response to single-stranded RNA viruses.[2] This activation is dependent on the MyD88 adaptor protein and leads to the activation of transcription factors such as NF-κB.[3][4]
The Ripple Effect: Cytokine Production and Immune Activation
The contrasting mechanisms of this compound and imiquimod translate into diametrically opposed effects on cytokine production. This compound significantly inhibits the production of pro-inflammatory cytokines and type I interferons that are typically induced by TLR7 and TLR8 activation. In vitro studies have shown that this compound potently inhibits the release of cytokines such as IL-6 and IFN-α in response to TLR7/8 agonists.[3][4]
In stark contrast, imiquimod is a potent inducer of a wide array of pro-inflammatory cytokines. Its activation of TLR7 in immune cells, particularly plasmacytoid dendritic cells and monocytes, leads to the robust production of IFN-α, tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), IL-6, and IL-12.[5][6][7][8] This cytokine storm is central to imiquimod's therapeutic effects in antiviral and anticancer applications.
Quantitative Comparison of In Vitro Activity
The following tables summarize the key quantitative data for this compound and imiquimod based on in vitro assays.
| This compound (M5049) - Inhibitory Activity | |
| Target | IC50 (nM) |
| Human TLR7 | 11.1 |
| Human TLR8 | 24.1 |
| IL-6 Production (ligand-stimulated) | 35 - 45 |
Data sourced from MedChemExpress and other research articles.[4][9]
| Imiquimod - Agonistic Activity | |
| Target | Effect |
| Human TLR7 | Specific Agonist |
| Cytokine Induction | Potent inducer of IFN-α, TNF-α, IL-1β, IL-6, IL-12 |
Imiquimod's activity is typically characterized by the concentration required to induce a certain level of cytokine production, which can vary depending on the cell type and experimental conditions.
Experimental Protocols
The following are generalized methodologies for the in vitro assessment of this compound and imiquimod's effects on TLR signaling.
Cell Culture and Treatment
-
Cell Lines: Human peripheral blood mononuclear cells (PBMCs) are commonly used to assess the effects on a mixed population of immune cells. Alternatively, specific immune cell lines such as THP-1 (monocytic) or HEK293 cells engineered to express human TLR7 and/or TLR8 can be utilized.
-
Culture Conditions: Cells are cultured in appropriate media (e.g., RPMI-1640 supplemented with fetal bovine serum and antibiotics) at 37°C in a humidified 5% CO2 incubator.
-
Treatment:
-
For This compound , cells are typically pre-incubated with varying concentrations of the inhibitor for a specified period (e.g., 1-2 hours) before stimulation with a TLR7/8 agonist (e.g., R848).
-
For imiquimod , cells are directly treated with a range of concentrations of the agonist.
-
Cytokine Quantification
-
Method: Enzyme-linked immunosorbent assay (ELISA) is a standard method for quantifying the concentration of specific cytokines (e.g., IL-6, TNF-α, IFN-α) in the cell culture supernatant.
-
Procedure:
-
Cell culture supernatants are collected after a defined incubation period (e.g., 18-24 hours).
-
ELISA is performed according to the manufacturer's instructions for the specific cytokine of interest.
-
The optical density is measured using a microplate reader, and the cytokine concentration is determined by comparison to a standard curve.
-
NF-κB Reporter Assays
-
Method: This assay is used to measure the activation of the NF-κB signaling pathway. It typically involves using a cell line (e.g., HEK-Blue™ TLR7 or TLR8 cells) that contains a reporter gene (e.g., secreted embryonic alkaline phosphatase, SEAP) under the control of an NF-κB-inducible promoter.
-
Procedure:
-
Cells are treated with this compound (followed by an agonist) or imiquimod.
-
After incubation, the activity of the reporter protein in the supernatant is measured, often using a colorimetric substrate.
-
A decrease in reporter activity indicates inhibition of the NF-κB pathway (for this compound), while an increase indicates activation (for imiquimod).
-
Visualizing the Signaling Pathways
The following diagrams illustrate the opposing effects of this compound and imiquimod on the TLR7/8 signaling pathway.
Caption: this compound inhibits TLR7/8 signaling by stabilizing the inactive receptor dimer.
Caption: Imiquimod activates TLR7, leading to downstream signaling and cytokine production.
Caption: A generalized workflow for the in vitro comparison of TLR modulators.
References
- 1. The TLR7 agonist imiquimod induces anti-cancer effects via autophagic cell death and enhances anti-tumoral and systemic immunity during radiotherapy for melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. invivogen.com [invivogen.com]
- 3. Imiquimod-induced TLR7 signaling enhances repair of DNA Damage Induced by Ultraviolet Light in bone marrow-derived cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Cytokine induction by the immunomodulators imiquimod and S-27609 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Potential efficacy of imiquimod on immunity-related cytokines in murine skin in vivo and in human Langerhans cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytokine induction in mice by the immunomodulator imiquimod - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Imiquimod - A toll like receptor 7 agonist - Is an ideal option for management of COVID 19 - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal and Handling of Enpatoran: A Guide for Laboratory Professionals
Enpatoran is an orally bioavailable, dual antagonist of Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8), with potential anti-inflammatory and immunomodulating activities.[1] For laboratory personnel, including researchers, scientists, and drug development professionals, adherence to proper safety, handling, and disposal procedures is paramount to ensure a safe working environment and compliance with regulations.
Immediate Safety and Handling Precautions
According to its Safety Data Sheet (SDS), this compound hydrochloride is not classified as a hazardous substance or mixture.[2] However, standard laboratory safety protocols should always be followed.
Personal Protective Equipment (PPE) and Engineering Controls:
-
Ventilation: Use only in areas with appropriate exhaust ventilation.[2]
-
Eye Protection: Safety glasses or goggles are recommended. In case of contact, remove contact lenses, locate an eye-wash station, and flush eyes immediately with large amounts of water.[2]
-
Skin Protection: Wear protective gloves and a lab coat. If skin contact occurs, rinse the affected area thoroughly with large amounts of water and remove contaminated clothing.[2]
-
Respiratory Protection: Avoid breathing vapors, mist, dust, or gas.[2] In case of inhalation, move to fresh air. If breathing is difficult, administer cardiopulmonary resuscitation (CPR), avoiding mouth-to-mouth resuscitation.[2]
First Aid Measures:
-
Eye Contact: Flush eyes with plenty of water.[2]
-
Skin Contact: Wash off with soap and plenty of water.[2]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.[2]
-
Inhalation: If breathed in, move person into fresh air. If not breathing, give artificial respiration.[2]
In all cases of exposure, it is advised to consult a physician.[2]
Storage and Stability
Proper storage of this compound is crucial to maintain its integrity for research purposes.
| Storage Condition | Duration |
| Powder | |
| -20°C | 3 years[3] |
| In solvent | |
| -80°C | 6 months to 1 year[3][4] |
| -20°C | 1 month[3][4] |
It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.[3]
Proper Disposal Procedures
The disposal of this compound and its containers must be conducted in accordance with all applicable country, federal, state, and local regulations.[2] While this compound is not classified as hazardous, responsible disposal is essential to prevent environmental contamination.
General Guidance:
-
Consult Local Regulations: Before disposal, consult with your institution's Environmental Health and Safety (EHS) department or the relevant local authorities to understand the specific requirements for chemical waste disposal.
-
Original Container: Whenever possible, dispose of the substance in its original container.
-
Labeling: Ensure the waste container is clearly and accurately labeled as "this compound" or with its chemical name.
The following flowchart outlines a general decision-making process for the disposal of this compound waste.
Accidental Release Measures
In the event of a spill, the following steps should be taken:
-
Evacuate: Evacuate personnel to a safe area.[2]
-
Ventilate: Ensure adequate ventilation.[2]
-
Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.[2]
-
Personal Protection: Use full personal protective equipment, including a self-contained breathing apparatus if necessary.[2]
-
Clean-up:
By adhering to these guidelines, laboratory professionals can handle and dispose of this compound safely and responsibly, fostering a secure research environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
